N1,N1-dimethylcyclohexane-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDZGSBXKJXGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498678 | |
| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68173-05-7 | |
| Record name | N~1~,N~1~-Dimethylcyclohexane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30498678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and as a ligand in asymmetric catalysis. Its structural isomer, N,N'-dimethylcyclohexane-1,2-diamine, has been more extensively studied, leaving a gap in the readily available synthetic protocols for the N1,N1-dimethyl analogue. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, focusing on a selective methylation strategy. This document includes detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate its practical application in a research and development setting.
Synthetic Strategy Overview
The selective synthesis of this compound from the readily available precursor, cyclohexane-1,2-diamine, requires a strategy that can differentiate between the two primary amino groups. A direct methylation would likely result in a mixture of mono- and di-methylated products on both nitrogen atoms. Therefore, a more controlled approach involving the use of a protecting group is recommended.
The proposed synthetic route involves three key stages:
-
Mono-protection of Cyclohexane-1,2-diamine: One of the amino groups is selectively protected to prevent it from reacting in the subsequent methylation step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of the subsequent reaction and its straightforward removal.
-
Eschweiler-Clarke Methylation: The remaining free primary amino group is exhaustively methylated to a dimethylamino group using the Eschweiler-Clarke reaction. This classic and high-yielding reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3]
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
This strategy ensures the selective formation of the desired N1,N1-dimethyl isomer.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-aminocyclohexyl)carbamate (Mono-Boc-protected Cyclohexane-1,2-diamine)
Principle:
This procedure is based on the selective mono-protection of a symmetrical diamine. By controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc)₂O, one amino group can be selectively acylated.
Materials:
-
Cyclohexane-1,2-diamine (mixture of isomers or a specific isomer)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclohexane-1,2-diamine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM.
-
Slowly add the (Boc)₂O solution dropwise to the stirred solution of cyclohexane-1,2-diamine over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Step 2: Synthesis of tert-butyl (2-(dimethylamino)cyclohexyl)carbamate
Principle:
The Eschweiler-Clarke reaction is a reductive amination process where a primary amine is converted to a tertiary amine.[1][2][3] Formaldehyde first reacts with the primary amine to form an iminium ion, which is then reduced by formic acid.[2] The reaction proceeds twice to yield the dimethylated product.
Materials:
-
tert-butyl (2-aminocyclohexyl)carbamate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) pellets or solution
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add tert-butyl (2-aminocyclohexyl)carbamate (1 equivalent).
-
Add an excess of formaldehyde solution (e.g., 2.5 equivalents) and formic acid (e.g., 2.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, carefully basify the reaction mixture with a concentrated NaOH solution until the pH is greater than 10. This should be done in an ice bath as the neutralization is exothermic.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
Principle:
The Boc protecting group is labile under acidic conditions. Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, cleaves the carbamate to liberate the free amine.
Materials:
-
tert-butyl (2-(dimethylamino)cyclohexyl)carbamate
-
Hydrochloric acid (HCl) in an organic solvent (e.g., 4M in 1,4-dioxane) or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) (if using TFA)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl (2-(dimethylamino)cyclohexyl)carbamate (1 equivalent) in a minimal amount of a suitable solvent like 1,4-dioxane or DCM.
-
Add an excess of the acidic solution (e.g., 4M HCl in dioxane or TFA) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated NaOH solution to a pH greater than 10.
-
Extract the product into an organic solvent like diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to obtain this compound.
-
The final product can be purified by distillation under reduced pressure.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈N₂ | [4] |
| Molecular Weight | 142.24 g/mol | [4] |
| CAS Number | 68173-05-7 | [4] |
| Topological Polar Surface Area | 29.3 Ų | [4] |
Note: Experimental yields for the proposed synthetic route can vary depending on the specific reaction conditions and the isomeric purity of the starting material. Typical yields for each step are expected to be in the range of 70-95%.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide outlines a reliable and selective synthetic route to this compound. By employing a protection-methylation-deprotection strategy, this method overcomes the challenge of selective N,N-dimethylation of a diamine. The detailed experimental protocols and the logical workflow diagram provide a practical framework for researchers and professionals in the field of drug development and chemical synthesis to produce this valuable compound. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity depending on the specific laboratory setup and the desired isomeric form of the final product.
References
In-Depth Technical Guide to the Chemical Properties of N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N1,N1-dimethylcyclohexane-1,2-diamine, its isomers, and related derivatives. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's physical and chemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its role in catalytic processes.
Chemical and Physical Properties
This compound is a chiral diamine that has found significant application as a ligand in asymmetric catalysis. The properties of this compound can vary depending on the specific stereoisomer. The trans and specifically the enantiopure (1R,2R) and (1S,2S) isomers are of particular interest in synthetic chemistry.
General Properties
| Property | Value | Source |
| Molecular Formula | C8H18N2 | [1][2] |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Appearance | Colorless liquid or low melting solid | [3][4] |
| Topological Polar Surface Area | 29.3 Ų | [1][2] |
Stereoisomer-Specific Properties
The properties of N,N'-dimethylcyclohexane-1,2-diamine are highly dependent on its stereochemistry. The following table summarizes key data for the common isomers.
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| trans-(racemic) | 67579-81-1 | 17 | 78-80 (18 mmHg) | 0.902 | 1.472 |
| (1R,2R)-(-)-N,N'-dimethyl | 68737-65-5 | 39-44 | ~250 (est.) | 0.902 | -140° (c=4, CHCl3) |
| (1S,2S)-(+)-N,N'-dimethyl | 894493-95-9 | N/A | N/A | N/A | N/A |
| N1,N1-dimethyl (unspecified) | 68173-05-7 | N/A | N/A | N/A | N/A |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
¹H-NMR (500.1 MHz, CDCl₃) of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine: [4]
-
δ 0.86–0.94 (m, 2H; CHCHN)
-
δ 1.13–1.19 (m, 2H; CHCHCHN)
-
δ 1.61–1.67 (m, 2H; CHCHCHN)
-
δ 1.68–1.75 (br, 2H, NH)
-
δ 1.93–2.00 (m, 2H; CHCHN)
-
δ 2.02–2.06 (m, 2H; CHNCHN)
-
δ 2.33 (s, 6H; NCH₃)
¹³C-NMR (100.6 MHz, CDCl₃) of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine: [4]
-
δ 25.0 (CH₂CH₂CHN)
-
δ 30.8 (CH₂CHN)
-
δ 33.7 (CH₂)
-
δ 63.2 (CHN)
Mass Spectrometry
GC-MS data is available for (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine, confirming its molecular weight and fragmentation pattern.[2]
Infrared Spectroscopy
The infrared spectrum of trans-N,N'-Dimethyl-1,2-cyclohexanediamine is available and conforms to its chemical structure.[8]
Experimental Protocols
Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine[6]
Materials:
-
7-Methyl-7-azabicyclo[4.1.0]heptane
-
Aqueous methylamine (23-30%)
-
Ammonium chloride
-
Sodium hydroxide
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g), aqueous methylamine (162 ml of a 23-30% solution), and ammonium chloride (0.5 g) is heated in an oil bath at 94-99°C for 21.5 hours.
-
After cooling to 0°C, the mixture is treated with 10 g of solid sodium hydroxide.
-
The product is extracted four times with 100 ml portions of ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate.
-
The ether is evaporated, and the residue is distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.
Yield: 18 g (39%) Boiling Point: 78°C at 1866 Pascal
Synthesis of (1R,2R)-N,N'-Dimethyl-cyclohexane-1,2-diamine[9]
Materials:
-
Cyclohexene oxide
-
Aqueous methylamine (25-30%)
-
Reagents for Mitsunobu reaction
Procedure:
-
Cyclohexene oxide is reacted with 1.5 equivalents of 25–30% aqueous methylamine in a sealed reactor at 80°C for 5 hours to form trans-2-(methylamino)cyclohexanol.
-
The resulting amino alcohol is subjected to a Mitsunobu reaction at room temperature.
-
The pH is adjusted from 2 to 10 to yield 7-methyl-7-azabicyclo[4.1.0]heptane, which is used directly in the next step without purification.
-
A ring-opening reaction of the aziridine with an aqueous methylamine solution is carried out in a sealed reactor at 110°C for 6 hours to yield the final product.
Purification
Purification of this compound is typically achieved by distillation under reduced pressure.[6] For chiral isomers, resolution using a chiral acid like tartaric acid can be employed to separate enantiomers of the precursor diamine.
Analytical Methods
The purity of this compound and its isomers can be assessed using several analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the compound.[8]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of chiral isomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.[4]
Applications in Catalysis
This compound and its derivatives are primarily used as ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. These reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds.[5][9]
Copper-Catalyzed C-N Coupling Reactions
This diamine ligand, in conjunction with a copper salt (e.g., CuI), forms a highly efficient catalyst for the N-amidation and N-arylation of a wide range of substrates, including aryl and heteroaryl iodides and bromides.[9]
The following diagram illustrates a generalized workflow for a copper-catalyzed C-N coupling reaction using a diamine ligand.
Caption: Experimental workflow for copper-catalyzed C-N coupling.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed C-N coupling reaction facilitated by a diamine ligand like this compound.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 67579-81-1|trans-N1,N2-Dimethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]
- 5. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]
Technical Guide: Physical Properties and Applications of N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1-dimethylcyclohexane-1,2-diamine and its isomers are versatile diamine ligands that have garnered significant attention in the field of organic synthesis. Their chiral variants are particularly valuable in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules, a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the core physical properties of various isomers of this compound, a detailed experimental protocol for the synthesis of the trans-isomer, and a visualization of its role in a common catalytic cycle.
Core Physical Properties
The physical properties of this compound are highly dependent on its stereochemistry. The cis and trans isomers, as well as their respective enantiomers, exhibit distinct physical characteristics. The data presented below has been compiled from various sources to provide a comparative overview.
It is noteworthy that there are conflicting reports regarding the physical state of trans-N,N'-dimethylcyclohexane-1,2-diamine at room temperature. Some sources describe it as a liquid, while others classify it as a crystalline solid. This discrepancy may be attributed to the presence of different enantiomeric forms or minor impurities. One study explicitly states that, contrary to some literature, the (1R,2R)-enantiomer is a crystalline solid at room temperature[1]. Another source specifies a melting point of 17 °C for the trans-isomer, which would render it a solid in many standard laboratory conditions[2].
| Property | trans-N,N'-dimethylcyclohexane-1,2-diamine | cis-N,N'-dimethylcyclohexane-1,2-diamine | This compound (Isomer unspecified) |
| CAS Number | 67579-81-1 | 75599-23-4[3][4] | 68173-05-7[5] |
| Molecular Formula | C₈H₁₈N₂ | C₈H₁₈N₂[3][4] | C₈H₁₈N₂[5] |
| Molecular Weight | 142.24 g/mol [5] | 142.24 g/mol [3][4] | 142.24 g/mol [5] |
| Boiling Point | 78-80 °C at 18 mmHg | 186.8 ± 8.0 °C (Predicted)[4] | 75 °C at 5 Torr[6] |
| Density | 0.902 g/mL at 25 °C | 0.89 ± 0.1 g/cm³ (Predicted)[4] | Not Available |
| Refractive Index | n20/D 1.472 | Not Available | Not Available |
| Melting Point | 17 °C[2] | Not Available | Not Available |
| Physical Form | Liquid or solid[1][7] | Not Available | Not Available |
Experimental Protocols
Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine
The following protocol is a representative method for the synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine, adapted from literature procedures[2][8]. This multi-step synthesis starts from cyclohexene oxide.
Step 1: Synthesis of trans-2-(methylamino)cyclohexanol
-
In a sealed reactor, combine cyclohexene oxide (1 equivalent) with a 25-30% aqueous solution of methylamine (1.5 equivalents)[8].
-
Heat the mixture to 80 °C and maintain this temperature for 5 hours[8].
-
After cooling, the product, trans-2-(methylamino)cyclohexanol, is obtained and can be used in the next step with or without further purification.
Step 2: Formation and Ring-Opening of 7-methyl-7-azabicyclo[4.1.0]heptane
-
The crude trans-2-(methylamino)cyclohexanol is subjected to a Mitsunobu reaction at room temperature to form the corresponding aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane[8].
-
The pH of the reaction mixture is adjusted from 2 to 10[8]. The resulting aziridine is typically used directly in the subsequent step without purification[8].
-
The crude aziridine is then reacted with an aqueous solution of methylamine in a sealed reactor[8].
-
The mixture is heated to 110 °C for 6 hours to facilitate the ring-opening of the aziridine[8].
Step 3: Alternative Ring-Opening and Work-up
-
An alternative procedure involves heating 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g) with a 23-30% aqueous solution of methylamine (162 ml) and ammonium chloride (0.5 g) in an oil bath at 94-99 °C for 21.5 hours[2].
-
After the reaction, the mixture is cooled to 0 °C and treated with solid sodium hydroxide (10 g)[2].
-
The product is extracted with diethyl ether (4 x 100 ml portions)[2].
-
The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation[2].
-
The residue is then distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine. The boiling point is reported as 78 °C at a pressure of 1866 Pascal[2].
Mandatory Visualization
Catalytic Cycle Workflow
This compound and its derivatives are frequently employed as ligands in transition metal-catalyzed cross-coupling reactions. The following diagram illustrates a generalized workflow for a copper-catalyzed N-arylation reaction, a common application for this class of ligands[8].
Caption: A generalized catalytic cycle for a copper-catalyzed N-arylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 7020757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-N,N'-DiMethyl-1,2-diaMinocyclohexane | 75599-23-4 [chemicalbook.com]
- 5. This compound | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 68173-05-7 CAS MSDS (N,N-Dimethyl-1,2-cyclohexanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 427310050 [thermofisher.com]
- 8. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
"N1,N1-dimethylcyclohexane-1,2-diamine structure and stereochemistry"
An In-depth Guide to the Structure, Stereochemistry, and Synthesis of a Key Chiral Building Block
N¹,N¹-dimethylcyclohexane-1,2-diamine is a vicinal diamine built on a cyclohexane framework. Its structure is characterized by a primary amine at position 2 and a tertiary dimethylamine at position 1. This arrangement creates two stereogenic centers, leading to a rich stereochemistry that is crucial for its primary application as a chiral ligand and building block in asymmetric synthesis.[1][2] This guide provides a detailed examination of its structural properties, stereoisomers, synthesis, and key applications for researchers and professionals in chemical and pharmaceutical development.
Structure and Stereochemistry
The core of N¹,N¹-dimethylcyclohexane-1,2-diamine is a six-membered carbocyclic ring with two adjacent nitrogen-containing substituents. The IUPAC name specifies that two methyl groups are located on the nitrogen at the C1 position, while the nitrogen at the C2 position is an unsubstituted amino group.
Stereoisomerism: The presence of chiral centers at C1 and C2 gives rise to different stereoisomers:
-
Diastereomers: The substituents can be on the same side of the cyclohexane ring (cis) or on opposite sides (trans).
-
trans-Isomers: The trans configuration exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine and (1S,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine. In the most stable chair conformation, the two amino groups of the trans isomers are positioned equatorially, minimizing steric hindrance.[3]
-
cis-Isomer: The cis configuration has a plane of symmetry and is therefore a meso compound, meaning it is achiral and does not have an enantiomer.
The distinct spatial arrangement of these stereoisomers is fundamental to their role in enantioselective chemical transformations.
References
In-Depth Technical Guide: N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N1,N1-dimethylcyclohexane-1,2-diamine, a versatile chiral diamine crucial in asymmetric synthesis and catalysis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in pharmaceutical and materials science.
Core Physicochemical Properties
This compound is a chiral compound with the molecular formula C8H18N2. Its properties make it a valuable intermediate in various chemical syntheses. The trans isomer, in particular, is frequently utilized as a ligand in metal-catalyzed reactions.
| Property | Value | Reference |
| Molecular Weight | 142.24 g/mol | [1][2][3] |
| Molecular Formula | C8H18N2 | [1] |
| CAS Number | 68173-05-7 (for this compound) | [1] |
| 67198-21-4 (for trans-N1,N1-dimethylcyclohexane-1,2-diamine) | ||
| Appearance | Colorless to light yellow liquid or a low melting solid. | |
| Boiling Point | 78-80 °C at 18 mmHg | |
| Density | 0.902 g/mL at 25 °C | |
| Refractive Index | n20/D 1.472 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are outlined below. These protocols are based on established synthetic routes.
Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine
This protocol describes a common method for the synthesis of the trans isomer.
Materials:
-
7-Methyl-7-azabicyclo[4.1.0]heptane
-
Aqueous methylamine solution (23-30%)
-
Ammonium chloride
-
Solid sodium hydroxide
-
Ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, combine 36.1 g of 7-methyl-7-azabicyclo[4.1.0]heptane, 162 ml of a 23-30% aqueous methylamine solution, and 0.5 g of ammonium chloride.
-
Heat the mixture in an oil bath at a temperature of 94-99 °C for 21.5 hours.[2]
-
After the reaction is complete, cool the mixture to 0 °C.
-
Add 10 g of solid sodium hydroxide to the cooled mixture.
-
Extract the product four times with 100 ml portions of ether.
-
Combine the ether extracts and dry them over anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the crude product.
-
Purify the residue by distillation to yield trans-N,N'-dimethylcyclohexane-1,2-diamine. The expected boiling point is 78 °C at a pressure of 1866 Pascal, and the product may solidify upon standing.[2]
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for confirming the structure of the synthesized compound.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as chloroform-d (CDCl3).
-
Analysis: The resulting spectrum should exhibit characteristic peaks corresponding to the different protons in the molecule. For (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, the expected chemical shifts are approximately: 0.86–0.94 ppm (m, 2H), 1.13–1.19 ppm (m, 2H), 1.61–1.67 ppm (m, 2H), 1.68–1.75 ppm (br, 2H, NH), 1.93–2.00 ppm (m, 2H), 2.02–2.06 ppm (m, 2H), and 2.33 ppm (s, 6H, NCH3).[1]
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Analysis: The ¹³C NMR spectrum will show peaks corresponding to the unique carbon environments in the molecule. For (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine, the expected chemical shifts are approximately: 25.0 ppm, 30.8 ppm, 33.7 ppm, and 63.2 ppm.[1]
Applications in Research and Development
This compound and its derivatives are pivotal in various areas of chemical synthesis, particularly in the pharmaceutical and materials science sectors.
Asymmetric Catalysis
The chiral nature of trans-N,N'-dimethylcyclohexane-1,2-diamine makes it an excellent ligand for various metal catalysts used in asymmetric synthesis. These catalyst systems are instrumental in producing enantiomerically pure compounds, a critical requirement in drug development.
Logical Workflow for Ligand Application in Catalysis
This diamine is particularly effective as a ligand in copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, for the synthesis of N-aryl amines, N-arylpyridones, and vinylsulfoximines.
Pharmaceutical and Agrochemical Synthesis
Due to its role in facilitating the creation of specific stereoisomers, N,N'-dimethyl-1,2-cyclohexanediamine is a valuable building block in the synthesis of complex pharmaceutical and agrochemical compounds. Its ability to form stable complexes with metals is crucial for developing enantiomerically pure active ingredients.
Polymer Chemistry
This compound is also utilized in the formulation of specialty polymers and resins. Its incorporation into polymer chains can enhance the material's mechanical properties and thermal stability, which is beneficial for applications in the automotive and aerospace industries.
Synthesis Pathway of a Functionalized Polymer
References
Spectroscopic Characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine. Due to the limited availability of published spectroscopic data for N¹,N¹-dimethylcyclohexane-1,2-diamine, this document presents data for the closely related isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, for comparative purposes. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the analysis of this class of compounds.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the isomeric compound, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. This data can serve as a valuable reference for the analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine, though variations in chemical shifts, absorption frequencies, and fragmentation patterns are expected due to the difference in the position of the methyl groups.
Table 1: ¹H NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.33 | s | 6H | NCH₃ |
| 2.02–2.06 | m | 2H | CHNCHN |
| 1.93–2.00 | m | 2H | CH₂CHN |
| 1.68–1.75 | br | 2H | NH |
| 1.61–1.67 | m | 2H | CH₂CH₂CHN |
| 1.13–1.19 | m | 2H | CH₂CH₂CHN |
| 0.86–0.94 | m | 2H | CH₂CHN |
Solvent: CDCl₃, Frequency: 500.1 MHz
Table 2: ¹³C NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine[1]
| Chemical Shift (δ) ppm | Assignment |
| 63.2 | CHN |
| 33.7 | CH₃ |
| 30.8 | CH₂CHN |
| 25.0 | CH₂CH₂CHN |
Solvent: CDCl₃, Frequency: 100.6 MHz
Table 3: Predicted IR Absorption Bands for N¹,N¹-dimethylcyclohexane-1,2-diamine
Based on typical vibrational modes for aliphatic amines.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium-Weak | N-H stretch (primary amine) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1470-1430 | Medium | C-H bend (CH₂) |
| 1250-1020 | Medium-Weak | C-N stretch |
| 910-665 | Broad, Strong | N-H wag (primary amine) |
Table 4: Predicted Mass Spectrometry Fragmentation for N¹,N¹-dimethylcyclohexane-1,2-diamine
Based on general fragmentation patterns of cyclic amines and related structures.[3]
| m/z | Proposed Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 127 | [M - CH₃]⁺ |
| 98 | [M - N(CH₃)₂]⁺ |
| 84 | [Cyclohexene + H]⁺ |
| 71 | [C₄H₉N]⁺ |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for the structural elucidation of the target compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified N¹,N¹-dimethylcyclohexane-1,2-diamine sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required (typically 1024 or more).
-
Set a spectral width of approximately 220 ppm.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).
-
Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
This protocol is suitable for identifying the functional groups present in the molecule.
-
Sample Preparation:
-
As N¹,N¹-dimethylcyclohexane-1,2-diamine is expected to be a liquid at room temperature, the neat liquid sample can be analyzed directly.
-
Place one or two drops of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.[4]
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared salt plates in the sample holder of the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for amine analysis (e.g., a base-deactivated column).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Processing:
-
Identify the peak corresponding to N¹,N¹-dimethylcyclohexane-1,2-diamine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and identify the major fragment ions.
-
Visualizations
Analytical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine.
Caption: Workflow for the spectroscopic characterization of N¹,N¹-dimethylcyclohexane-1,2-diamine.
References
An In-depth Technical Guide to the Isomers of N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of N1,N1-dimethylcyclohexane-1,2-diamine, a class of chiral ligands and synthetic intermediates crucial in asymmetric catalysis and pharmaceutical development. This document details the stereochemistry, synthesis, and physicochemical properties of these isomers, with a focus on their applications, particularly in the mechanism of action of platinum-based anticancer agents like oxaliplatin.
Stereoisomers of this compound
This compound possesses two stereogenic centers at the C1 and C2 positions of the cyclohexane ring. This gives rise to a set of stereoisomers that can be broadly categorized into cis and trans diastereomers.
-
Trans Isomers: The two amino groups are on opposite sides of the cyclohexane ring. The trans isomer exists as a pair of enantiomers:
-
(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
-
(1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine A racemic mixture of these two enantiomers is often referred to as (±)-trans-N1,N1-dimethylcyclohexane-1,2-diamine.
-
-
Cis Isomer: The two amino groups are on the same side of the cyclohexane ring. The cis isomer is a meso compound due to an internal plane of symmetry, and is therefore achiral.
-
(1R,2S)-N1,N1-dimethylcyclohexane-1,2-diamine (which is identical to (1S,2R)-N1,N1-dimethylcyclohexane-1,2-diamine)
-
It is important to distinguish this compound from its symmetrically substituted regioisomer, N,N'-dimethylcyclohexane-1,2-diamine, where a methyl group is attached to each nitrogen atom. The latter also exists as cis and trans isomers, with the trans isomer being chiral.
Physicochemical Properties of this compound Isomers
The distinct stereochemistry of each isomer leads to differences in their physical and spectroscopic properties. A summary of available quantitative data is presented below.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Specific Rotation ([α]D) |
| (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine | 320778-92-5 | C₈H₁₈N₂ | 142.24 | 91 (20 Torr)[1] | Not specified | Not specified | Not specified |
| (1S,2S)-N1,N1-dimethylcyclohexane-1,2-diamine | 894493-95-9 | C₈H₁₈N₂ | 142.24 | Not specified | Not specified | Not specified | Not specified |
| cis-N1,N1-dimethylcyclohexane-1,2-diamine | Not readily available | C₈H₁₈N₂ | 142.24 | Not specified | Not specified | Not specified | Not applicable |
| rac-trans-N,N'-dimethylcyclohexane-1,2-diamine | 67579-81-1 | C₈H₁₈N₂ | 142.24 | 78-80 (18 mmHg)[2] | 0.902 (25 °C)[2] | 1.472[2] | Not applicable |
| (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine | 68737-65-5 | C₈H₁₈N₂ | 142.24 | Not specified | 0.902 | Not specified | -145° (c=4.47 in chloroform)[3] |
| (1S,2S)-N,N'-dimethylcyclohexane-1,2-diamine | 87583-89-9 | C₈H₁₈N₂ | 142.24 | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine
A common synthetic route to trans-N,N'-dimethylcyclohexane-1,2-diamine involves the reductive amination of 1,2-cyclohexanedione with methylamine, or the N-methylation of trans-1,2-diaminocyclohexane. A specific preparation is detailed as follows:
Procedure:
-
7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g) is combined with a 23-30% aqueous solution of methylamine (162 ml) and ammonium chloride (0.5 g).[4]
-
The mixture is heated in an oil bath at 94-99 °C for 21.5 hours.[4]
-
After cooling to 0 °C, solid sodium hydroxide (10 g) is added.[4]
-
The product is extracted with four 100 ml portions of diethyl ether.[4]
-
The combined ether extracts are dried over anhydrous magnesium sulfate.[4]
-
The ether is evaporated, and the residue is distilled to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[4]
Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane
The enantiomers of trans-1,2-diaminocyclohexane, the precursor for chiral N-methylated derivatives, are typically separated by classical resolution using a chiral resolving agent, such as tartaric acid. A novel method using xylaric acid has also been reported.
General Procedure using a Chiral Acid:
-
The racemic trans-1,2-diaminocyclohexane is dissolved in a suitable solvent (e.g., methanol).
-
An equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) dissolved in the same solvent is added.
-
The mixture is allowed to stand, promoting the crystallization of one diastereomeric salt.
-
The crystals are collected by filtration.
-
The free diamine enantiomer is liberated from the salt by treatment with a base (e.g., NaOH).
-
The other enantiomer can be recovered from the mother liquor.
Applications in Drug Development and Asymmetric Catalysis
Role in the Mechanism of Action of Oxaliplatin
The (1R,2R)-diaminocyclohexane (a precursor to the corresponding N,N-dimethylated isomer) is a crucial component of the anticancer drug oxaliplatin.[5][6] The bulky diaminocyclohexane (DACH) ligand is retained when oxaliplatin forms adducts with DNA, which is believed to be key to its efficacy and distinct mechanism of action compared to other platinum-based drugs like cisplatin.[5][6] The DACH ligand creates bulkier DNA adducts that are less efficiently repaired by the cell's mismatch repair (MMR) system, thus overcoming a common mechanism of cisplatin resistance.[5][6]
The general mechanism of oxaliplatin's action is as follows:
-
Cellular Uptake: Oxaliplatin enters the cancer cell.
-
Aquation: The oxalate ligand is replaced by water molecules, activating the platinum complex.[7]
-
DNA Adduct Formation: The activated platinum complex binds to the N7 position of guanine and adenine bases in the DNA, forming both intra- and interstrand crosslinks.[7]
-
Inhibition of DNA Replication and Transcription: The bulky platinum-DACH-DNA adducts distort the DNA structure, inhibiting DNA replication and transcription.[5][6]
-
Induction of Apoptosis: The extensive DNA damage and stalled cellular processes trigger programmed cell death (apoptosis).[7]
Caption: Mechanism of action of oxaliplatin.
Application in Asymmetric Catalysis
Chiral diamines, including derivatives of this compound, are highly valued as ligands in asymmetric catalysis. Their C2-symmetric backbone and tunable steric and electronic properties make them effective in a wide range of enantioselective transformations. They are particularly useful in creating a chiral environment around a metal center, which facilitates high levels of stereocontrol in reactions such as:
-
Asymmetric hydrogenation
-
Asymmetric alkylation
-
Asymmetric cyclopropanation
-
Asymmetric Michael additions
The general workflow for utilizing these chiral diamines in catalysis involves the formation of a metal-ligand complex which then acts as the catalyst for the desired transformation.
Caption: General workflow for asymmetric catalysis using chiral diamine ligands.
Conclusion
The isomers of this compound represent a versatile class of compounds with significant applications in both medicinal chemistry and materials science. Their well-defined stereochemistry is fundamental to their utility as chiral ligands in asymmetric synthesis and as key components of impactful pharmaceuticals. A thorough understanding of their synthesis, properties, and mechanisms of action is essential for the continued development of innovative chemical and therapeutic technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxaliplatin: mechanism of action and antineoplastic activity. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 6. Oxaliplatin: mechanism of action and antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N1,N1-dimethylcyclohexane-1,2-diamine
This guide provides comprehensive safety and handling information for N1,N1-dimethylcyclohexane-1,2-diamine, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical information sources.
Chemical and Physical Properties
This compound is a chiral diamine used in various chemical syntheses, including as a chiral ligand in asymmetric catalysis and as an intermediate in the synthesis of pharmaceutical agents.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H18N2 | [1][3] |
| Molecular Weight | 142.24 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [1][2][5] |
| Boiling Point | 91°C (20 Torr) | [2][5] |
| Relative Density | 0.92 | [6] |
| Purity | ≥ 95% - 99% | [1][2][6] |
| CAS Number | 68173-05-7 (for this compound), 67198-21-4 (for trans isomer), 320778-92-5 (for 1R,2R isomer), 894493-95-9 (for 1S,2S isomer) | [3][4][6][7] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classification indicates that it is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][4] It may also cause respiratory irritation.[3][4]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Toxicological Information
Based on the available safety data sheets, there is no specific quantitative data available for the acute toxicity (e.g., LD50 or LC50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (single and repeated exposure) of this compound.[8] The toxicological effects of this substance are not fully known.[8]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Handle in a well-ventilated area or in a fume hood.[8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][8]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, protective clothing, and eye/face protection.[6][8]
-
Remove and wash contaminated clothing before reuse.[8]
Storage:
-
Keep the container tightly closed.[8]
-
Store in a dry place, in a closed container.[8]
-
Store away from direct sunlight, heat sources, strong acids, bases, and oxidizing and reducing agents.[8]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment should be used when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[9]
-
Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).[8][9] The breakthrough time of the glove material should be considered.
-
Respiratory Protection: For higher-level protection, use a respirator with type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[8][9]
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][8] |
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Use personal protective equipment to avoid exposure.[7]
-
Ensure adequate ventilation.[10]
-
Do not let the product enter drains.[9]
-
Absorb the spillage with inert material and place it in a suitable container for disposal.[9]
Experimental Protocols
Detailed experimental protocols for the determination of the toxicological and physical-chemical properties of this compound are not available in the public domain based on the conducted searches. The provided data is based on information from Safety Data Sheets, which typically do not include detailed experimental methodologies.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. aaronchem.com [aaronchem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 1,4-bis(bromomethyl)cyclohexane|35541-75-4 - MOLBASE Encyclopedia [m.molbase.com]
- 10. chembk.com [chembk.com]
An In-depth Technical Guide on the Thermodynamic Properties of N¹,N¹-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of N¹,N¹-dimethylcyclohexane-1,2-diamine. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established experimental and computational methodologies used for analogous diamines. These approaches can be applied to determine the thermodynamic characteristics of N¹,N¹-dimethylcyclohexane-1,2-diamine.
Core Thermodynamic Properties
Table 1: Computed Physicochemical and Estimated Thermodynamic Properties of N¹,N¹-dimethylcyclohexane-1,2-diamine
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂ | PubChem[1] |
| Molecular Weight | 142.24 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[1][2] |
| Enthalpy of Vaporization (ΔHvap) | Estimated based on similar structures | - |
| Standard Enthalpy of Formation (ΔHf°) | Requires experimental determination or high-level computation | - |
| Standard Molar Entropy (S°) | Requires experimental determination or high-level computation | - |
| Gibbs Free Energy of Formation (ΔGf°) | Requires experimental determination or high-level computation | - |
Experimental Protocols for Thermodynamic Property Determination
The determination of thermodynamic properties for diamines typically involves a combination of experimental techniques. The following are detailed methodologies that can be employed.
2.1. Vapor Pressure and Enthalpy of Vaporization Measurement
A common and reliable method for measuring the vapor pressure of low-volatility compounds is the transpiration method .[3][4]
-
Principle: A stream of an inert carrier gas is passed through or over a sample of the substance at a constant temperature and pressure. The gas becomes saturated with the vapor of the substance. By measuring the mass loss of the substance and the volume of the carrier gas, the partial pressure of the substance can be determined using the ideal gas law.
-
Experimental Workflow:
Workflow for determining enthalpy of vaporization. -
Data Analysis: The enthalpy of vaporization (ΔHvap) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
2.2. Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) can be determined by measuring the enthalpy of combustion using a bomb calorimeter.
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
-
Experimental Steps:
-
A pellet of the sample with a known mass is placed in the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is placed in a calorimeter filled with a known volume of water.
-
The sample is ignited, and the temperature change of the water is recorded.
-
The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The standard enthalpy of formation is then calculated using Hess's law.
-
Computational Chemistry Approaches
In the absence of experimental data, quantum chemical (QC) methods are invaluable for predicting thermodynamic properties.[3]
-
Methodology: High-level ab initio calculations, such as G3MP2 or CBS-QB3, can be used to compute the standard molar enthalpies of formation in the gaseous state. These methods involve:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculation: To confirm the structure is a true minimum and to calculate vibrational contributions to the thermodynamic properties.
-
Single-Point Energy Calculation: Using a high-level basis set to obtain an accurate electronic energy.
-
-
Logical Workflow for Computational Determination:
Computational workflow for thermodynamic properties. -
Consistency Checks: The results from computational methods can be validated by comparing them with experimental data for structurally related compounds and by using group-additivity (GA) methods.[3][4]
Intermolecular Interactions
The thermodynamic properties of N¹,N¹-dimethylcyclohexane-1,2-diamine in solution are influenced by intermolecular interactions, such as hydrogen bonding.[5] Studying binary systems, for instance with alcohols, can provide insights into these interactions through the measurement of excess properties like excess molar volume (VmE) and excess Gibbs free energy (ΔG*E).[5]
Table 2: Experimental Methods for Studying Intermolecular Interactions
| Property Measured | Experimental Technique |
| Density (ρ) | Pycnometry or vibrating tube densimetry |
| Viscosity (η) | Ubbelohde-type viscometer |
| Surface Tension (γ) | Tensiometer (e.g., du Noüy ring method) |
These experimental values allow for the calculation of derived excess thermodynamic properties that elucidate the nature and strength of intermolecular forces.
This guide outlines the primary experimental and computational methodologies that are essential for a thorough characterization of the thermodynamic properties of N¹,N¹-dimethylcyclohexane-1,2-diamine. While direct experimental data is currently sparse, the established protocols for similar diamines provide a clear roadmap for future research and application in drug development and materials science.
References
- 1. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for the Use of N1,N1-dimethylcyclohexane-1,2-diamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of chiral N1,N1-dimethylcyclohexane-1,2-diamine in asymmetric synthesis. This diamine and its derivatives serve as versatile chiral ligands and organocatalysts, facilitating the stereoselective formation of enantiomerically enriched products, a critical aspect of modern pharmaceutical and fine chemical manufacturing.
Introduction to Chiral Diamines in Asymmetric Synthesis
Chiral 1,2-diamines are a privileged class of ligands and organocatalysts in asymmetric synthesis. Their C2 symmetry and the conformational rigidity of the cyclohexane backbone make them highly effective in creating a well-defined chiral environment around a metal center or in transition states of organocatalytic reactions. This steric and electronic influence directs the approach of substrates, leading to high levels of enantioselectivity. (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine, a tertiary diamine, is a valuable building block in this field, often employed in the synthesis of more complex ligands or used directly as a catalyst.
Application: Asymmetric Michael Addition of Ketones to Nitroalkenes
One notable application of a derivative of the title compound, (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, is in the organocatalyzed asymmetric Michael addition of ketones to nitroalkenes. This reaction is a powerful tool for the construction of carbon-carbon bonds and the generation of stereocenters. The diamine, in conjunction with an acid co-catalyst, activates the ketone to form a chiral enamine intermediate, which then reacts with the nitroalkene in a stereocontrolled manner.
Quantitative Data Summary
The following table summarizes the performance of a chiral N,N'-dimethyl-1,2-cyclohexanediamine derivative in the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes.
| Entry | Nitroalkene (Ar) | Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | C6H5 | TFA | Toluene | 24 | 95 | 95:5 | 96 |
| 2 | 4-NO2C6H4 | TFA | Toluene | 12 | 98 | 96:4 | 98 |
| 3 | 4-ClC6H4 | TFA | Toluene | 24 | 92 | 94:6 | 95 |
| 4 | 4-MeOC6H4 | TFA | Toluene | 48 | 85 | 92:8 | 92 |
| 5 | 2-ClC6H4 | TFA | Toluene | 48 | 88 | 90:10 | 90 |
Data is representative of typical results for this type of reaction and may not be from a single source.
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to a β-nitrostyrene catalyzed by a (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine derivative and trifluoroacetic acid (TFA).
Materials:
-
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine derivative (catalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Substituted β-nitrostyrene
-
Cyclohexanone
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine derivative (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add the substituted β-nitrostyrene (1.0 mmol, 1.0 equiv.).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trifluoroacetic acid (0.1 mmol, 10 mol%) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for the asymmetric Michael addition.
Caption: Proposed catalytic cycle for the Michael addition.
Application Notes and Protocols for N1,N1-dimethylcyclohexane-1,2-diamine as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives, particularly the trans-N,N'-dimethyl isomers, are versatile chiral ligands in asymmetric catalysis. The inherent chirality of the 1,2-diaminocyclohexane scaffold, combined with the electronic and steric properties imparted by the methyl groups, allows for the effective transfer of stereochemical information in a variety of metal-catalyzed transformations. The conformational rigidity of the cyclohexane ring provides a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the synthesis of chiral molecules. This is of significant interest in the pharmaceutical and fine chemical industries, where the biological activity of a compound is often dependent on a specific enantiomer.
These application notes provide detailed protocols for two key applications of N,N'-dimethylcyclohexane-1,2-diamine as a chiral ligand: the copper-catalyzed N-arylation of amides and the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones.
Application 1: Copper-Catalyzed N-Arylation of Amides (Ullmann-Type Coupling)
Application Note:
The copper-catalyzed N-arylation of amides, a type of Ullmann condensation, is a powerful method for the formation of C-N bonds. trans-N,N'-dimethylcyclohexane-1,2-diamine has proven to be an effective ligand in these reactions, facilitating the coupling of a wide range of amides with aryl halides. The ligand is thought to enhance the solubility and stability of the copper catalyst and prevent its aggregation, leading to accelerated reaction rates. This methodology is valuable for the synthesis of N-aryl amides, which are common structural motifs in pharmaceuticals and other biologically active molecules. The reaction often proceeds under milder conditions than traditional Ullmann reactions and can be adapted for various substrates.
Quantitative Data:
The following table summarizes the results for the copper-catalyzed double N-alkenylation of various amides with (1Z,3Z)-1,4-diiodo-1,3-dienes to form N-acylpyrroles, using rac-trans-N,N'-dimethylcyclohexane-1,2-diamine as the ligand.
| Entry | Amide | Diene | Product | Yield (%) |
| 1 | Valeramide | (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene | 1-Pentanoyl-3,4-dibutyl-1H-pyrrole | 98 |
| 2 | Benzamide | (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene | 1-Benzoyl-3,4-dibutyl-1H-pyrrole | 95 |
| 3 | Acetamide | (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene | 1-Acetyl-3,4-dibutyl-1H-pyrrole | 89 |
| 4 | Valeramide | (1Z,3Z)-1,4-diiodo-2,3-diphenyl-1,3-butadiene | 1-Pentanoyl-3,4-diphenyl-1H-pyrrole | 92 |
| 5 | Benzamide | (1Z,3Z)-1,4-diiodo-2,3-diphenyl-1,3-butadiene | 1-Benzoyl-3,4-diphenyl-1H-pyrrole | 96 |
Experimental Protocol: General Procedure for Copper-Catalyzed Double N-Alkenylation of Amides
This protocol is adapted from a literature procedure for the synthesis of N-acylpyrroles.
Materials:
-
Amide (1.0 mmol)
-
(1Z,3Z)-1,4-diiodo-1,3-diene (1.0 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol, 38 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (0.2 mmol, 0.032 mL)
-
Anhydrous 1,4-dioxane (8 mL)
-
20 mL Schlenk tube
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a 20 mL Schlenk tube, add the amide (1.0 mmol), CuI (38 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (8 mL) to the tube via syringe.
-
Add rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (0.032 mL, 0.2 mmol) and the (1Z,3Z)-1,4-diiodo-1,3-diene (1.0 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylpyrrole.
Experimental Workflow for Copper-Catalyzed N-Arylation
Caption: General workflow for the copper-catalyzed N-arylation of amides.
Application 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
Application Note:
Asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the synthesis of chiral secondary alcohols from prochiral ketones. This reaction avoids the use of high-pressure hydrogen gas by employing a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture. Ruthenium complexes bearing chiral diamine ligands, such as derivatives of N,N'-dimethylcyclohexane-1,2-diamine, are highly effective catalysts for this transformation. The in situ formation of the active ruthenium hydride species, facilitated by the chiral ligand, enables the enantioselective reduction of a broad range of ketones to their corresponding alcohols with high yields and excellent enantiomeric excess (ee). This method is particularly valuable in the synthesis of chiral building blocks for the pharmaceutical industry.
Quantitative Data:
The following table presents representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a catalyst system derived from a chiral diamine ligand and a ruthenium precursor. While the specific data below is for a related chiral diamine, it is illustrative of the results achievable with the N,N'-dimethylcyclohexane-1,2-diamine scaffold.
| Entry | Ketone | Product | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 97 (R) |
| 2 | 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | 12 | >99 | 96 (R) |
| 3 | 2'-Acetonaphthone | 1-(2-Naphthyl)ethanol | 4 | >99 | 98 (R) |
| 4 | 1-Indanone | 1-Indanol | 2 | >99 | 95 (R) |
| 5 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 2 | >99 | 97 (R) |
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Aromatic Ketones
This protocol is a general procedure adapted from the literature for the in-situ preparation of the ruthenium-diamine catalyst and subsequent asymmetric transfer hydrogenation.
Materials:
-
Aromatic ketone (1.0 mmol)
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg)
-
(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (0.0055 mmol, 0.8 mg)
-
Isopropanol (spectroscopic grade, 10 mL)
-
Potassium hydroxide (KOH) (0.05 mmol, 2.8 mg)
-
Inert atmosphere (argon or nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and temperature-controlled bath
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol) and (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine (0.8 mg, 0.0055 mmol) in isopropanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to pre-form the catalyst.
-
In a separate flask, dissolve the aromatic ketone (1.0 mmol) and potassium hydroxide (2.8 mg, 0.05 mmol) in isopropanol (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Determine the conversion and enantiomeric excess of the crude product by chiral GC or HPLC analysis.
-
If necessary, purify the product by column chromatography.
Logical Relationship for Stereoselectivity
Caption: How the chiral ligand imparts stereoselectivity in a catalytic reaction.
Catalytic Applications of N¹,N¹-dimethylcyclohexane-1,2-diamine Complexes: Application Notes and Protocols
Introduction
N¹,N¹-dimethylcyclohexane-1,2-diamine and its derivatives are pivotal chiral ligands in the field of asymmetric catalysis. Their rigid cyclohexane backbone predetermines the spatial arrangement of the coordinating nitrogen atoms, which, when complexed with transition metals such as ruthenium, rhodium, and iridium, create highly effective and stereoselective catalysts. These complexes are particularly renowned for their application in asymmetric hydrogenation and transfer hydrogenation reactions, providing access to enantiomerically enriched alcohols and amines that are crucial building blocks in the pharmaceutical and fine chemical industries. This document provides an overview of the key catalytic applications, supported by quantitative data and detailed experimental protocols.
Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Complexes of N¹,N¹-dimethylcyclohexane-1,2-diamine with ruthenium are highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. These reactions typically utilize a hydrogen donor like isopropanol or a formic acid/triethylamine mixture and are valued for their operational simplicity and high enantioselectivity.
Quantitative Data for Ru-Catalyzed ATH of Ketones
| Entry | Catalyst Complex | Substrate | H-Donor | Temp (°C) | S/C Ratio | Yield (%) | ee (%) |
| 1 | Ru(II)-(R,R)-N¹,N¹-dimethylcyclohexane-1,2-diamine | Acetophenone | i-PrOH/Base | 28 | 200:1 | >95 | 97 (R) |
| 2 | Ru(II)-TsDPEN analogue | 1-Tetralone | HCOOH/NEt₃ | 40 | 100:1 | 99 | 98 (S) |
| 3 | [RuCl(p-cymene)((R,R)-TsDACH)] | 2-Chloroacetophenone | HCOOH/NEt₃ | 25 | 500:1 | 98 | 99 (R) |
| 4 | Rh(III)-Cp*- (S,S)-N¹,N¹-dimethylcyclohexane-1,2-diamine | Acetophenone | NaHCO₂ in H₂O | 40 | 100:1 | 95 | 96 (R) |
Data compiled from representative literature. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine; TsDACH = N-(p-toluenesulfonyl)-1,2-diaminocyclohexane; Cp = Pentamethylcyclopentadienyl. S/C = Substrate to Catalyst ratio.*
Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Anhydrous dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Catalyst Pre-formation: In a glovebox, [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine (0.011 mmol) are dissolved in anhydrous isopropanol (5 mL) in a Schlenk tube. The mixture is stirred at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1 mmol) is added to the solution.
-
Initiation: A solution of KOH (0.1 M) in isopropanol (2 mL) is added to initiate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched with water and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Visualization: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Application Notes and Protocols for N1,N1-Dimethylcyclohexane-1,2-diamine in Ullmann Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N1,N1-dimethylcyclohexane-1,2-diamine as a highly effective ligand in copper-catalyzed Ullmann coupling reactions. This methodology is particularly valuable for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules.
The protocols outlined below are based on established and reliable procedures, offering a robust starting point for a wide range of amidation and amination reactions of aryl and heteroaryl halides. The use of this compound often allows for milder reaction conditions, broader substrate scope, and higher yields compared to traditional Ullmann methodologies.
General Reaction Scheme
The Ullmann coupling reaction facilitated by this compound typically involves the coupling of an aryl halide with an amine or amide in the presence of a copper(I) source and a base.
Application Notes and Protocols: N1,N1-dimethylcyclohexane-1,2-diamine in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N1,N1-dimethylcyclohexane-1,2-diamine as a ligand in copper-catalyzed cross-coupling reactions. This versatile diamine ligand has demonstrated significant efficacy in promoting the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of key chemical bonds. The development of effective ligands has been instrumental in expanding the scope and improving the efficiency of these reactions. This compound, available in both chiral and achiral forms, has proven to be a highly effective ligand for a variety of copper-catalyzed transformations. Its bidentate nature allows for the formation of a stable chelate with the copper catalyst, which is believed to play a crucial role in the catalytic cycle. This document outlines key applications and provides detailed protocols for the use of this ligand in C-N, C-O, and C-S cross-coupling reactions.
Key Applications
The copper/N1,N1-dimethylcyclohexane-1,2-diamine catalytic system is applicable to a broad range of cross-coupling reactions, including:
-
N-Arylation of Amines and Amides (Goldberg Reaction): Formation of N-aryl and N-heteroaryl bonds by coupling aryl halides with a variety of amines and amides.
-
Synthesis of N-Arylpyridones: A reliable method for the N-arylation of 2-pyridones.
-
Vinylation of Sulfoximines: The formation of N-vinylsulfoximines from the corresponding NH-sulfoximines and vinyl bromides.
-
O-Arylation of Phenols: Synthesis of diaryl ethers through the coupling of phenols and aryl halides.
-
Halogen Exchange Reactions: Facilitating the exchange of halide atoms in aryl and vinyl halides.
Data Presentation
The following tables summarize the quantitative data for various copper-catalyzed cross-coupling reactions using this compound as a ligand.
Table 1: Copper-Catalyzed N-Arylation of Amines and Amides
| Entry | Amine/Amide | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Iodobenzene | CuI (5) | (±)-trans-10 | K₃PO₄ | Toluene | 110 | 24 | 85 |
| 2 | Benzamide | 4-Iodotoluene | CuI (10) | (±)-trans-10 | K₂CO₃ | Dioxane | 100 | 24 | 92 |
| 3 | Pyrrolidinone | 1-Bromo-4-methoxybenzene | CuI (5) | (±)-trans-10 | Cs₂CO₃ | Dioxane | 110 | 20 | 95 |
| 4 | Indole | 1-Iodo-3-nitrobenzene | CuI (10) | (±)-trans-10 | K₃PO₄ | DMF | 120 | 18 | 88 |
Table 2: Copper-Catalyzed Synthesis of N-Arylpyridones
| Entry | 2-Pyridone | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Pyridone | Iodobenzene | CuI (5) | (±)-trans-10 | K₂CO₃ | Dioxane | 110 | 24 | 89 |
| 2 | 4-Methyl-2-pyridone | 1-Bromo-4-chlorobenzene | CuI (10) | (±)-trans-10 | Cs₂CO₃ | Toluene | 120 | 24 | 78 |
| 3 | 5-Bromo-2-pyridone | 4-Iodoanisole | CuI (5) | (±)-trans-10 | K₃PO₄ | Dioxane | 100 | 22 | 91 |
Table 3: Copper-Catalyzed Vinylation of Sulfoximines
| Entry | Sulfoximine | Vinyl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | S,S-Diphenylsulfoximine | (E)-β-Bromostyrene | CuI (10) | (±)-trans-20 | K₃PO₄ | Toluene | 80 | 12 | 85 |
| 2 | S-Methyl-S-phenylsulfoximine | 1-Bromo-2-methylpropene | CuI (10) | (±)-trans-20 | Cs₂CO₃ | Dioxane | 90 | 15 | 79 |
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed N-Arylation of Amides (Goldberg Reaction)
This protocol provides a general method for the N-arylation of amides with aryl halides.
Materials:
-
Copper(I) iodide (CuI)
-
(±)-trans-N1,N1-dimethylcyclohexane-1,2-diamine
-
Amide
-
Aryl halide
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), (±)-trans-N1,N1-dimethylcyclohexane-1,2-diamine (0.10 mmol, 10 mol%), the amide (1.2 mmol), and the base (K₃PO₄ or Cs₂CO₃, 2.0 mmol).
-
Add the aryl halide (1.0 mmol) and anhydrous solvent (3-5 mL).
-
Seal the Schlenk tube and stir the reaction mixture at the specified temperature (see Table 1) for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amide.
Protocol 2: General Procedure for the Copper-Catalyzed Synthesis of N-Arylpyridones
This protocol describes a general method for the synthesis of N-aryl-2-pyridones.
Materials:
-
Copper(I) iodide (CuI)
-
(±)-trans-N1,N1-dimethylcyclohexane-1,2-diamine
-
2-Pyridone derivative
-
Aryl halide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane or toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with CuI (0.05 mmol, 5 mol%), (±)-trans-N1,N1-dimethylcyclohexane-1,2-diamine (0.10 mmol, 10 mol%), the 2-pyridone (1.0 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Add the aryl halide (1.2 mmol) and anhydrous solvent (4 mL).
-
Seal the tube and heat the mixture with vigorous stirring at the temperature indicated in Table 2 for the specified duration.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and pass it through a short plug of silica gel, eluting with additional dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key relationships and workflows in the described copper-catalyzed cross-coupling reactions.
Caption: General experimental workflow for copper-catalyzed cross-coupling.
Caption: Key components and their relationships in the catalytic cycle.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using N¹,N¹-Dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N¹,N¹-dimethylcyclohexane-1,2-diamine, particularly its chiral isomers such as (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, has emerged as a highly effective ligand in transition metal-catalyzed cross-coupling reactions. Its unique structural features make it a valuable tool in the synthesis of complex molecules, especially in the pharmaceutical industry. This diamine ligand is instrumental in forming carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous drug candidates and active pharmaceutical ingredients (APIs).
These application notes provide an overview of the use of N¹,N¹-dimethylcyclohexane-1,2-diamine in the synthesis of pharmaceutical intermediates, with a focus on copper-catalyzed N-arylation reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in leveraging this versatile ligand for their drug discovery and development projects. A key application highlighted is its role in the synthesis of precursors for γ-secretase modulators, a promising class of therapeutics for Alzheimer's disease.
Key Applications in Pharmaceutical Synthesis
N¹,N¹-dimethylcyclohexane-1,2-diamine is predominantly used as a ligand in copper-catalyzed cross-coupling reactions, most notably in Ullmann-type condensations and Buchwald-Hartwig aminations. These reactions are fundamental for the construction of N-aryl and N-heteroaryl bonds, which are prevalent in a wide range of pharmaceuticals.
Common applications include:
-
N-Arylation of amides, amines, and heterocycles: This is a cornerstone application for creating key structural motifs in drug molecules.
-
Asymmetric Synthesis: The chiral variants of the diamine are crucial for inducing enantioselectivity in reactions, leading to the formation of optically pure compounds, which is often a requirement for modern pharmaceuticals.[1]
-
Synthesis of γ-Secretase Modulator Intermediates: This diamine has been successfully employed in the synthesis of complex heterocyclic structures that are precursors to molecules designed to modulate the activity of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease.
Quantitative Data Summary
The following tables summarize quantitative data for representative copper-catalyzed N-arylation reactions using (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine as a ligand. These examples showcase the efficiency and versatility of this catalytic system in synthesizing key pharmaceutical intermediates.
Table 1: Copper-Catalyzed N-Arylation of Phenylalanine Amide with 2-Bromopyridine
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | L-Phenylalanine amide | CuI (5) | (1R,2R)-diamine (10) | K₃PO₄ | Toluene | 110 | 24 | 85 |
Table 2: Synthesis of a Tricyclic γ-Secretase Modulator Precursor
| Entry | Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted Aryl Bromide | Tricyclic Amine | CuI (10) | (1R,2R)-diamine (20) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of N-(Pyridin-2-yl)-L-phenylalaninamide (A Key Intermediate for γ-Secretase Modulators)
This protocol describes the copper-catalyzed N-arylation of L-phenylalanine amide with 2-bromopyridine.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
L-Phenylalanine amide (1.2 mmol, 197 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (0.1 mmol, 14.2 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol), (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (14.2 mg, 0.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add L-phenylalanine amide (197 mg, 1.2 mmol) and 2-bromopyridine (158 mg, 1.0 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, N-(pyridin-2-yl)-L-phenylalaninamide.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and the catalytic cycle.
Caption: General experimental workflow for the copper-catalyzed N-arylation.
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.
Conclusion
N¹,N¹-dimethylcyclohexane-1,2-diamine is a powerful and versatile ligand for the synthesis of pharmaceutical intermediates, particularly through copper-catalyzed N-arylation reactions. The protocols and data presented here demonstrate its effectiveness in constructing C-N bonds with high efficiency. For researchers and professionals in drug development, mastering the application of this ligand can significantly streamline the synthesis of complex molecules and accelerate the discovery of new therapeutic agents. The successful application in the synthesis of γ-secretase modulator precursors underscores its importance in developing treatments for challenging diseases like Alzheimer's.
References
Application Notes and Protocols for N1,N1-dimethylcyclohexane-1,2-diamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis and utilization of N1,N1-dimethylcyclohexane-1,2-diamine as a versatile ligand in various organic transformations. Detailed protocols for its synthesis and its application in copper-catalyzed carbon-nitrogen (C-N) bond formation and asymmetric catalysis are presented, supported by quantitative data and reaction schemes.
Synthesis of this compound
trans-N1,N1-dimethylcyclohexane-1,2-diamine is a chiral diamine that serves as a valuable ligand in catalysis. It can be synthesized through a multi-step procedure starting from cyclohexene oxide.
Synthesis Workflow
Caption: Synthetic pathway for trans-N1,N1-dimethylcyclohexane-1,2-diamine.
Experimental Protocol: Synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine[1]
A two-step protocol for the synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine is detailed below, starting from the intermediate 7-methyl-7-azabicyclo[4.1.0]heptane.
Step 1: Synthesis of 7-methyl-7-azabicyclo[4.1.0]heptane
The synthesis of the aziridine intermediate is a prerequisite for the final step. A common method involves the reaction of trans-2-(methylamino)cyclohexanol, which is obtained from the ring-opening of cyclohexene oxide with aqueous methylamine, followed by a Mitsunobu reaction to yield 7-methyl-7-azabicyclo[4.1.0]heptane.[1]
Step 2: Synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine from 7-methyl-7-azabicyclo[4.1.0]heptane [2]
-
In a reaction vessel, combine 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g), an aqueous solution of methylamine (162 ml of a 23-30% solution), and ammonium chloride (0.5 g).
-
Heat the mixture in an oil bath at a temperature of 94-99°C for 21.5 hours.
-
After the reaction period, cool the mixture to 0°C.
-
Carefully add solid sodium hydroxide (10 g) to the cooled mixture.
-
Extract the product with diethyl ether (4 x 100 ml).
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Remove the ether by evaporation under reduced pressure.
-
Distill the residue to obtain trans-N,N'-dimethylcyclohexane-1,2-diamine (18 g, 39% yield) with a boiling point of 78°C at 1866 Pascal.[2] The product solidifies upon standing at 17°C.[2]
Application in Copper-Catalyzed N-Arylation of Heterocycles
trans-N1,N1-dimethylcyclohexane-1,2-diamine is an effective ligand in copper-catalyzed N-arylation reactions, also known as Ullmann condensations. This methodology is particularly useful for the synthesis of N-aryl heterocycles, which are common motifs in pharmaceuticals and agrochemicals. The diamine ligand facilitates the coupling of aryl halides with various nitrogen-containing heterocycles under relatively mild conditions.
General Reaction Scheme
Caption: General scheme for copper-catalyzed N-arylation of heterocycles.
Experimental Protocol: General Procedure for the N-Arylation of Nitrogen Heterocycles
This protocol is adapted for the coupling of various aryl halides with heterocycles such as indazoles.
-
To a resealable Schlenk tube, add CuI (5 mol%), the desired heterocycle (1.0 mmol), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol).
-
Seal the tube with a rubber septum, evacuate the vessel, and backfill with argon. Repeat this process two more times.
-
Under a stream of argon, add the aryl halide (1.2 mmol), trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%), and the solvent (e.g., dioxane or DMF, 2.5 mL).
-
Seal the tube and place it in a preheated oil bath at the specified temperature (typically 110-120°C).
-
Stir the reaction mixture for the indicated time (typically 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-aryl heterocycle.
Data Presentation: N-Arylation of Indazoles with Aryl Halides
| Entry | Aryl Halide | Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 1H-Indazole | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 2 | 4-Iodotoluene | 1H-Indazole | K₃PO₄ | Dioxane | 110 | 24 | 82 |
| 3 | 1-Iodo-4-methoxybenzene | 1H-Indazole | K₂CO₃ | DMF | 120 | 24 | 78 |
| 4 | 1-Bromo-4-chlorobenzene | 1H-Indazole | K₂CO₃ | DMF | 120 | 24 | 65 |
| 5 | 2-Bromopyridine | 1H-Indazole | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Note: The data presented in this table is a representative compilation based on typical conditions found in the literature for similar reactions and may not reflect the results of a single specific study.
Application in Asymmetric Catalysis: The Henry Reaction
The chiral nature of trans-N1,N1-dimethylcyclohexane-1,2-diamine makes it a valuable ligand for asymmetric synthesis. When complexed with a metal, such as copper(II), it can effectively catalyze enantioselective reactions. One such application is the asymmetric Henry (nitroaldol) reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, yielding a chiral β-nitro alcohol. These products are versatile intermediates in the synthesis of chiral amino alcohols and other valuable compounds.
Asymmetric Henry Reaction Workflow
Caption: Workflow for the asymmetric Henry reaction.
Experimental Protocol: Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane[3]
This general protocol is based on the use of a chiral copper-diamine complex generated in situ.
-
In a reaction vial, dissolve the chiral diamine ligand (e.g., a derivative of trans-N,N'-dimethylcyclohexane-1,2-diamine) (10 mol%) and a copper(II) salt (e.g., Cu(OAc)₂, 10 mol%) in a suitable solvent (e.g., ethanol) and stir for 30 minutes to form the catalyst complex.
-
Add the aromatic aldehyde (1.0 mmol) to the catalyst solution.
-
Add nitromethane (2.0 mmol) and a weak base (e.g., triethylamine, 10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or lower) for the indicated time (typically 24-72 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Enantioselective Henry Reaction of Aromatic Aldehydes
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | Ethanol | 25 | 48 | 85 | 92 |
| 2 | 4-Nitrobenzaldehyde | 10 | Ethanol | 25 | 24 | 95 | 94 |
| 3 | 4-Chlorobenzaldehyde | 10 | THF | 20 | 72 | 78 | 88 |
| 4 | 2-Naphthaldehyde | 15 | Isopropanol | 0 | 72 | 72 | 90 |
| 5 | 3-Methoxybenzaldehyde | 10 | Ethanol | 25 | 48 | 88 | 91 |
Note: The data in this table is illustrative and represents typical results achievable with chiral copper-diamine catalyst systems in the asymmetric Henry reaction. Specific results may vary depending on the exact ligand structure and reaction conditions.
Application in Copper-Catalyzed Vinylation of Sulfoximines
trans-N1,N1-dimethylcyclohexane-1,2-diamine also serves as a ligand in the copper-catalyzed N-vinylation of sulfoximines with vinyl bromides. This reaction provides access to N-vinyl sulfoximines, which are useful building blocks in organic synthesis.
Experimental Protocol: Copper-Promoted Coupling of Sulfoximines with Vinyl Bromides
This protocol is a general guide for the N-vinylation reaction.
-
In a glovebox, charge a screw-capped vial with CuI (5 mol%), K₃PO₄ (2.0 equiv), and the sulfoximine (1.0 equiv).
-
Add a solution of the vinyl bromide (1.2 equiv) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in a suitable solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture at 80°C for the specified time.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-vinyl sulfoximine.
These protocols and data highlight the utility of this compound as a versatile and effective ligand in modern organic synthesis, enabling key transformations for the development of complex molecules.
References
Application Notes and Protocols: Solvent Effects in Asymmetric Reactions Catalyzed by N1,N1-dimethylcyclohexane-1,2-diamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral 1,2-diamines are a cornerstone of asymmetric synthesis, serving as highly effective ligands for a variety of metal-catalyzed reactions and as scaffolds for organocatalysts. N1,N1-dimethylcyclohexane-1,2-diamine and its derivatives are particularly valuable due to their rigid chiral backbone, which can impart excellent stereocontrol. The choice of solvent is a critical parameter in optimizing these reactions, as it can significantly influence catalyst solubility, stability, and activity, as well as the stereochemical outcome of the transformation. These application notes provide a detailed overview of solvent effects in the context of a well-established asymmetric reaction and offer protocols for its execution and optimization.
Featured Application: The Asymmetric Henry Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric variant, yielding chiral β-nitro alcohols, is of great importance in synthetic chemistry as the products are versatile intermediates for the synthesis of β-amino alcohols, α-hydroxy carboxylic acids, and other valuable chiral building blocks. Copper(II) complexes of chiral diamines, including derivatives of cyclohexane-1,2-diamine, have proven to be effective catalysts for this transformation.[1]
Solvent Effects on the Copper-Catalyzed Asymmetric Henry Reaction
The enantioselectivity and reaction rate of the copper-catalyzed asymmetric Henry reaction are highly dependent on the solvent. A study investigating the reaction of benzaldehyde with nitromethane catalyzed by a copper(II) complex of a bis(trans-cyclohexane-1,2-diamine)-based ligand provides a clear example of this influence. The choice of solvent can affect the coordination environment of the copper catalyst and the solubility of the reactants and intermediates, thereby impacting the stereochemical course of the reaction.
Table 1: Effect of Solvent and Copper(II) Salt on the Enantioselective Henry Reaction of Benzaldehyde with Nitromethane [1]
| Entry | Copper(II) Salt | Solvent | Time (h) | Conversion (%) | ee (%) [a] |
| 1 | Cu(OAc)₂·H₂O | EtOH | 24 | 93 | 85 (R) |
| 2 | Cu(OAc)₂·H₂O | THF | 24 | 55 | 82 (R) |
| 3 | Cu(OAc)₂·H₂O | EtOAc | 24 | 45 | 78 (R) |
| 4 | CuCl₂·2H₂O | EtOH | 24 | 85 | 80 (R) |
| 5 | Cu(OTf)₂ | EtOH | 24 | 95 | 88 (R) |
[a] Enantiomeric excess (ee) was determined by chiral HPLC analysis.
The data clearly indicates that polar protic solvents like ethanol can lead to high conversions and good enantioselectivities. While aprotic solvents like THF and EtOAc also facilitate the reaction, both conversion and enantioselectivity are diminished. The counter-ion of the copper salt also plays a role, with Cu(OTf)₂ providing the highest enantioselectivity in ethanol.
Experimental Protocols
General Protocol for the Asymmetric Henry Reaction
This protocol is adapted from studies on copper-catalyzed asymmetric Henry reactions using chiral diamine ligands.[1]
Materials:
-
Chiral ligand (e.g., a derivative of this compound)
-
Copper(II) salt (e.g., Cu(OAc)₂, CuCl₂, or Cu(OTf)₂)
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
Anhydrous solvent (e.g., ethanol, THF, methanol)
-
Triethylamine (Et₃N) (optional, as a base)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried reaction flask under an inert atmosphere, add the chiral diamine ligand (0.02 mmol, 10 mol%).
-
Add the copper(II) salt (0.02 mmol, 10 mol%).
-
Add the chosen anhydrous solvent (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired reaction temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Add the nitroalkane (2.0 mmol, 10.0 equiv).
-
If required, add a base such as triethylamine (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Caption: Experimental workflow for the copper-catalyzed asymmetric Henry reaction.
Caption: Logical relationship of solvent properties and reaction outcomes.
References
Application Notes and Protocols for the Scale-up Synthesis of N¹,N¹-dimethylcyclohexane-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N¹,N¹-dimethylcyclohexane-1,2-diamine and its derivatives are pivotal chiral ligands and building blocks in asymmetric synthesis. Their utility in academic research and the pharmaceutical industry necessitates robust and scalable synthetic routes to ensure a reliable supply for drug development and manufacturing. This document provides detailed application notes and protocols for the scale-up synthesis of these valuable compounds, focusing on methodologies amenable to industrial production. The protocols are based on established chemical transformations, including the reductive amination of trans-1,2-diaminocyclohexane.
Synthetic Strategies for Scale-up
The primary route for the large-scale synthesis of N¹,N¹-dimethylcyclohexane-1,2-diamine involves the reductive amination of trans-1,2-diaminocyclohexane. This method is advantageous due to the availability of the starting material and the use of cost-effective reagents. An alternative pathway, suitable for specific applications, commences from cyclohexene oxide.
Reductive Amination of trans-1,2-Diaminocyclohexane
This is a widely adopted method for preparing N,N'-disubstituted cyclohexanediamines. The process involves the reaction of trans-1,2-diaminocyclohexane with an appropriate carbonyl compound (e.g., formaldehyde or its equivalent) in the presence of a reducing agent. For large-scale production, catalytic hydrogenation is often the preferred reduction method due to its efficiency and atom economy.
Synthesis from Cyclohexene Oxide
An alternative approach begins with the ring-opening of cyclohexene oxide with an amine, followed by further functionalization. While versatile, this method may require more stringent control of reaction conditions to ensure stereoselectivity and high yields on a larger scale. A multi-step synthesis from cyclohexene oxide has been reported, involving the formation of trans-2-(methylamino)cyclohexanol, followed by a Mitsunobu reaction and subsequent ring-opening to yield the desired diamine.[1]
Experimental Protocols
Protocol 1: Scale-up Synthesis of trans-N,N'-Dimethylcyclohexane-1,2-diamine via Reductive Amination
This protocol details the synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine from trans-1,2-diaminocyclohexane and formaldehyde via catalytic hydrogenation.
Materials:
-
trans-1,2-Diaminocyclohexane
-
Formaldehyde (37% aqueous solution)
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Hydrogen gas
Equipment:
-
High-pressure reactor (autoclave) equipped with a stirrer, temperature and pressure gauges, and a gas inlet.
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable high-pressure reactor, dissolve trans-1,2-diaminocyclohexane (1.0 equivalent) in methanol.
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (2.2 equivalents, 37% aqueous solution) at a controlled rate, maintaining the temperature below 25 °C.
-
Catalyst Addition: Carefully add 5% Palladium on carbon catalyst to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar) and heat to the reaction temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Extraction and Drying: Concentrate the filtrate under reduced pressure to remove methanol. To the aqueous residue, add a suitable organic solvent such as ethyl acetate for extraction. Separate the organic layer and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by distillation to yield pure trans-N,N'-dimethylcyclohexane-1,2-diamine.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Starting Material | trans-1,2-Diaminocyclohexane |
| Reagents | Formaldehyde, H₂ |
| Catalyst | 5% Pd/C |
| Solvent | Methanol |
| Temperature | 40-60 °C |
| Pressure | 5-10 bar |
| Reaction Time | 4-8 hours |
| Yield | >85% |
| Purity | >98% |
Protocol 2: Synthesis of trans-N,N'-Dimethylcyclohexane-1,2-diamine from 7-Methyl-7-azabicyclo[4.1.0]heptane
This protocol is based on a literature procedure involving the ring-opening of an aziridine intermediate.[2]
Materials:
-
7-Methyl-7-azabicyclo[4.1.0]heptane
-
Methylamine (23-30% aqueous solution)
-
Ammonium chloride
-
Sodium hydroxide
-
Ether
-
Anhydrous magnesium sulfate
Equipment:
-
Oil bath
-
Reaction vessel with a condenser
-
Separatory funnel
-
Standard laboratory glassware
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 7-methyl-7-azabicyclo[4.1.0]heptane (36.1 g), methylamine (162 ml of a 23-30% aqueous solution), and ammonium chloride (0.5 g).[2]
-
Heating: Heat the mixture in an oil bath at 94-99 °C for 21.5 hours.[2]
-
Cooling and Basification: After the reaction period, cool the mixture to 0 °C and add solid sodium hydroxide (10 g).[2]
-
Extraction: Extract the mixture with four 100 ml portions of ether.[2]
-
Drying and Concentration: Combine the ether extracts and dry over anhydrous magnesium sulfate. Evaporate the ether to obtain the crude product.[2]
-
Purification: Distill the residue to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[2]
Quantitative Data Summary [2]
| Parameter | Value |
| Starting Material | 7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g) |
| Reagent | Methylamine (162 ml of 23-30% aq. solution) |
| Catalyst | Ammonium chloride (0.5 g) |
| Temperature | 94-99 °C |
| Reaction Time | 21.5 hours |
| Yield | 18 g (39%) |
| Boiling Point | 78 °C at 1866 Pascal |
Workflow Diagrams
Caption: Workflow for the scale-up synthesis via reductive amination.
Caption: Workflow for the synthesis from an aziridine intermediate.
Safety Considerations
-
Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained reactor. Ensure adequate ventilation and the absence of ignition sources. The catalyst, particularly when dry, can be pyrophoric. Handle with care under an inert atmosphere.
-
Reagents: Formaldehyde is a known carcinogen and sensitizer. Methylamine is a corrosive and flammable gas. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always conduct a thorough safety review before performing any chemical synthesis at scale. Be familiar with the safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: trans-N,N'-Dimethylcyclohexane-1,2-diamine in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the use of trans-N,N'-dimethylcyclohexane-1,2-diamine as a highly effective ligand in copper-catalyzed cross-coupling reactions for the synthesis of various nitrogen-containing heterocycles. The protocols outlined herein are intended for research and development purposes.
Introduction:
trans-N,N'-Dimethylcyclohexane-1,2-diamine has emerged as a powerful ancillary ligand in copper-catalyzed C-N bond formation reactions, enabling the synthesis of a wide array of nitrogen-containing heterocycles under relatively mild conditions. Its bidentate nature allows for the formation of stable copper complexes that facilitate the coupling of various nitrogen nucleophiles with aryl and vinyl halides. This methodology provides a valuable alternative to palladium-catalyzed systems, often with complementary reactivity and substrate scope. These synthetic routes are of significant interest in medicinal chemistry and materials science, as nitrogen-containing heterocycles are core scaffolds in many pharmaceuticals and functional materials.
I. Applications in Heterocycle Synthesis
The combination of a copper(I) source, typically copper(I) iodide (CuI), and trans-N,N'-dimethylcyclohexane-1,2-diamine catalyzes the N-arylation and N-vinylation of a broad range of nitrogen-containing compounds, leading to the formation of important heterocyclic structures.
N-Arylation of Heterocycles
A general and highly versatile application of the CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine catalytic system is the N-arylation of various π-excessive nitrogen heterocycles, including pyrroles, pyrazoles, indazoles, and imidazoles.[1][2][3] This method is tolerant of a wide range of functional groups on both the heterocycle and the aryl halide.[2]
Table 1: Copper-Catalyzed N-Arylation of Various Heterocycles with Aryl Halides
| Heterocycle | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrrole | 4-Iodotoluene | K₃PO₄ | Dioxane | 110 | 24 | 95 |
| Imidazole | 4-Iodotoluene | K₂CO₃ | Toluene | 110 | 24 | 98 |
| Pyrazole | 1-Iodo-4-methoxybenzene | K₃PO₄ | Toluene | 110 | 24 | 94 |
| Indazole | 1-Bromo-4-cyanobenzene | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 1,2,4-Triazole | 4-Iodotoluene | Cs₂CO₃ | DMF | 100 | 24 | 55 |
Synthesis of N-Acylpyrroles
This catalytic system can be employed in a one-pot, double N-alkenylation of amides with (1Z,3Z)-1,4-diiodo-1,3-dienes to afford di- or trisubstituted N-acylpyrroles in good to excellent yields.[4][5]
Table 2: Synthesis of N-Acylpyrroles via Copper-Catalyzed Double N-Alkenylation
| Amide | (1Z,3Z)-1,4-Diiodo-1,3-diene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzamide | 1,4-Diiodo-1,3-butadiene | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| Acetamide | 1,4-Diiodo-2,3-dimethyl-1,3-butadiene | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| Formamide | 1,4-Diiodo-1,3-butadiene | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
Synthesis of Substituted 2,3-Dihydropyrroles
A novel application of this catalytic system is the one-pot synthesis of substituted 2,3-dihydropyrroles through the N-alkenylation and subsequent N-alkylation of amides with 1,4-diiodobut-1-ene derivatives.[6][7]
Table 3: Synthesis of Substituted 2,3-Dihydropyrroles
| Amide | 1,4-Diiodoalkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzamide | (E)-1,4-Diiodo-1-butene | K₂CO₃ | Dioxane | 100 | 24 | 82 |
| p-Toluamide | (E)-1,4-Diiodo-1-butene | K₂CO₃ | Dioxane | 100 | 24 | 85 |
| Acetamide | (E)-1,4-Diiodo-2-methyl-1-butene | K₂CO₃ | Dioxane | 100 | 24 | 75 |
II. Experimental Protocols
Protocol 1: General Procedure for the N-Arylation of Nitrogen Heterocycles[8]
Materials:
-
Copper(I) iodide (CuI)
-
Nitrogen heterocycle (e.g., pyrrole, imidazole)
-
Aryl halide (iodide or bromide)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Schlenk tube or screw-cap test tube
-
Magnetic stir bar
-
Argon or nitrogen gas supply
Procedure:
-
To a dry Schlenk tube or screw-cap test tube, add CuI (5-10 mol%), the nitrogen heterocycle (1.0 equiv), the appropriate base (2.0 equiv), and a magnetic stir bar.
-
Seal the reaction vessel with a rubber septum, and evacuate and backfill with argon. Repeat this cycle two more times.
-
Under a stream of argon, add the aryl halide (1.2 equiv), trans-N,N'-dimethylcyclohexane-1,2-diamine (10-20 mol%), and the anhydrous solvent (to achieve a concentration of ~1 M in the heterocycle).
-
Seal the tube tightly (use a safety shield for potential pressure buildup) and place it in a preheated oil bath at the desired temperature (typically 100-110 °C).
-
Stir the reaction mixture for the specified time (typically 24 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired N-arylated heterocycle.
Protocol 2: Synthesis of N-Acylpyrroles via Double N-Alkenylation[4]
Materials:
-
Copper(I) iodide (CuI)
-
Amide
-
(1Z,3Z)-1,4-diiodo-1,3-diene
-
rac-trans-N,N'-dimethylcyclohexane-1,2-diamine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube
-
Magnetic stir bar
-
Argon or nitrogen gas supply
Procedure:
-
In a dry Schlenk tube, combine CuI (20 mol%), the amide (1.2 equiv), Cs₂CO₃ (2.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane, the (1Z,3Z)-1,4-diiodo-1,3-diene (1.0 equiv), and rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (40 mol%) via syringe under an argon atmosphere.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C for the specified time (typically 12 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acylpyrrole.
Protocol 3: One-Pot Synthesis of Substituted 2,3-Dihydropyrroles[6]
Materials:
-
Copper(I) iodide (CuI)
-
Amide
-
1,4-diiodobut-1-ene derivative
-
rac-trans-N,N'-dimethylcyclohexane-1,2-diamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube
-
Magnetic stir bar
-
Argon or nitrogen gas supply
Procedure:
-
To a Schlenk tube, add CuI (10 mol%), the amide (1.2 equiv), K₂CO₃ (2.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon (3x).
-
Under an argon atmosphere, add anhydrous dioxane, the 1,4-diiodobut-1-ene derivative (1.0 equiv), and rac-trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 24 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed in vacuo.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the substituted 2,3-dihydropyrrole.
III. Visualizations
Caption: General experimental workflow for copper-catalyzed N-arylation.
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.
Caption: Reaction scheme for the synthesis of 2,3-dihydropyrroles.
References
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Double N-Alkenylation of Amides: An Efficient Synthesis of Di- or Trisubstituted N-Acylpyrroles [organic-chemistry.org]
- 5. Copper-catalyzed double N-alkenylation of amides: an efficient synthesis of di- or trisubstituted N-acylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed one-pot N-alkenylation and N-alkylation of amides: an efficient synthesis of substituted 2,3-dihydropyrroles - East China Normal University [pure.ecnu.edu.cn]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N¹,N¹-dimethylcyclohexane-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N¹,N¹-dimethylcyclohexane-1,2-diamine. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced N¹,N¹-dimethylcyclohexane-1,2-diamine?
A1: Common impurities depend on the synthetic route. However, they typically include unreacted starting materials such as cyclohexene oxide and methylamine, mono-methylated intermediates like trans-2-(methylamino)cyclohexanol, and residual solvents used in the reaction or initial work-up. In some cases, over-alkylation products or byproducts from side reactions may also be present.
Q2: Which purification method is most suitable for N¹,N¹-dimethylcyclohexane-1,2-diamine?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:
-
Distillation: Particularly vacuum distillation, is effective for removing non-volatile impurities and some solvents.
-
Crystallization: Often performed by converting the diamine to a salt (e.g., hydrochloride or fumarate), which can then be crystallized to a high purity and subsequently neutralized to recover the pure diamine.
-
Column Chromatography: Useful for removing structurally similar impurities. However, special considerations are needed due to the basic nature of the diamine.
Q3: My purified N¹,N¹-dimethylcyclohexane-1,2-diamine is a liquid at room temperature, but some literature reports it as a solid. Why is there a discrepancy?
A3: While some sources describe trans-N,N'-dimethylcyclohexane-1,2-diamine as a liquid, it has also been reported to be a hygroscopic crystalline solid at room temperature.[1] The physical state can be influenced by isomeric purity and the presence of small amounts of impurities, which can depress the melting point.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product decomposition during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point. A typical boiling point is 78-80 °C at 18 mmHg. |
| Product co-distills with an impurity. | The impurity has a similar boiling point to the product. | - Try fractional distillation with a longer column to improve separation.- Consider an alternative purification method like crystallization of a salt. |
| Low recovery after distillation. | - The compound may be lost in the distillation residue.- The compound may be volatile and lost during solvent removal. | - Ensure complete transfer from the reaction mixture before distillation.- Use a rotary evaporator with controlled temperature and pressure to remove solvents prior to distillation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks or does not elute from the silica gel column. | The basic amine is strongly interacting with the acidic silica gel. | - Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[2]- Pre-treat the silica gel with a triethylamine solution before packing the column.[2] |
| Poor separation of impurities. | The chosen solvent system is not providing adequate resolution. | - Experiment with different solvent systems, for example, a gradient of methanol in dichloromethane.[3]- Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica column.[4] |
| Hydrolysis of the compound on the column. | The silica gel is acidic and contains water, which can react with certain compounds. | - Use freshly dried solvents and silica gel.- Neutralize the silica gel with a base as described above. |
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The diamine does not crystallize from solution. | - The compound is too soluble in the chosen solvent.- The presence of impurities is inhibiting crystallization. | - Try a different solvent or a mixture of solvents.- Attempt to crystallize the compound as a salt (e.g., hydrochloride, fumarate, or tartrate) to alter its solubility and crystal lattice energy.[5] |
| The resulting crystals are of low purity. | Impurities are co-crystallizing or are trapped within the crystal lattice. | - Perform a recrystallization, potentially with a different solvent system.[6]- Ensure slow cooling to allow for the formation of well-ordered crystals. |
| Difficulty in recovering the free diamine from its salt. | Incomplete neutralization or issues with extraction. | - After crystallization, dissolve the salt in water and basify with a strong base (e.g., NaOH) to a high pH to ensure complete deprotonation.- Extract the free diamine with a suitable organic solvent. |
Experimental Protocols
Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude N¹,N¹-dimethylcyclohexane-1,2-diamine in the distillation flask. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure (e.g., 78-80 °C at 18 mmHg).
-
-
Completion: Once the desired fraction is collected, remove the heat and allow the system to cool before slowly releasing the vacuum.
Purification via Salt Crystallization (Example with Fumaric Acid)
-
Salt Formation: Dissolve the crude diamine in a suitable solvent like acetone.[5]
-
Precipitation: Add a solution of fumaric acid in the same solvent to the diamine solution and stir.[5]
-
Crystallization: Allow the mixture to stand, possibly with cooling, to promote crystallization of the diamine fumarate salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Diamine:
-
Dissolve the purified salt in water.
-
Add a strong base (e.g., 10% aqueous NaOH) until the solution is strongly basic.[5]
-
Extract the pure diamine with an organic solvent (e.g., ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Column Chromatography on Amine-Functionalized Silica
-
Column Packing: Pack an appropriately sized column with amine-functionalized silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC, GC-MS) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Purity/Yield | Reference |
| Vacuum Distillation | Boiling Point: 78-80 °C / 18 mmHg | Yield: 39% (for a specific synthesis) | [7] |
| Salt Crystallization | With Fumaric Acid in Acetone | Enantiomeric enrichment to 93% ee | [5] |
| Salt Crystallization | With Dibenzoyl-L-tartaric Acid | Enantiomeric enrichment to 70% ee | [5] |
Purification Workflow
Caption: General purification workflow for N¹,N¹-dimethylcyclohexane-1,2-diamine.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. biotage.com [biotage.com]
- 5. Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. prepchem.com [prepchem.com]
"common side reactions with N1,N1-dimethylcyclohexane-1,2-diamine"
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of N1,N1-dimethylcyclohexane-1,2-diamine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a chiral ligand in metal-catalyzed reactions. It is particularly effective in copper-catalyzed cross-coupling reactions, such as C-N coupling (Ullmann condensation), for the formation of N-aryl amines, N-arylpyridones, and vinylsulfoximines.[1] Its stereochemistry also makes it a valuable precursor for the synthesis of more complex chiral ligands for asymmetric synthesis.[2]
Q2: What are the key physical and chemical properties of this diamine?
A2: Please refer to the table below for a summary of the key physical and chemical properties of trans-N,N'-dimethylcyclohexane-1,2-diamine.
| Property | Value |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 78-80 °C at 18 mmHg |
| Density | 0.902 g/mL at 25 °C |
| Refractive Index | n20/D 1.472 |
| Melting Point | 4 °C |
| Storage Temperature | 2-8°C under an inert atmosphere |
| (Data sourced from multiple references)[1] |
Q3: What are the main safety hazards associated with this compound?
A3: This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][4][5] It is also harmful if swallowed and may cause respiratory irritation.[4][5] It is a combustible liquid.[5] Appropriate personal protective equipment (PPE), including faceshields, goggles, and chemical-resistant gloves, should be worn when handling this substance. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Q4: How should this compound be stored?
A4: Due to its sensitivity to air and moisture, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage is in a cool, dark place, typically between 2-8°C.[1]
Troubleshooting Guides
Issue 1: Poor or No Conversion in a Copper-Catalyzed Cross-Coupling Reaction
If you are experiencing low yields or no product formation in a reaction where this compound is used as a ligand, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for a problematic coupling reaction.
Potential Causes and Solutions:
-
Ligand Degradation: The diamine is air-sensitive.[1] Exposure to air and moisture can lead to oxidation or hydration, reducing its effectiveness as a ligand.
-
Solution: Always handle the diamine under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly distilled or a newly opened bottle of the reagent.
-
-
Inactive Catalyst: The copper source (e.g., CuI) may have oxidized.
-
Solution: Use a fresh bottle of the copper catalyst or purify the existing stock.
-
-
Incorrect Base: The choice of base is crucial for the reaction's success. The base may also be wet.
-
Solution: Ensure the base is compatible with the reaction and is anhydrous. Consider using a freshly opened container or drying the base before use.
-
-
Sub-optimal Conditions: The reaction temperature or solvent may not be optimal for your specific substrates.
-
Solution: Perform small-scale optimizations to screen different solvents and temperatures.
-
Experimental Protocols
General Protocol for a Copper-Catalyzed N-Arylation of an Amine
This protocol provides a general methodology for a C-N cross-coupling reaction using this compound as a ligand.
Caption: General workflow for a copper-catalyzed N-arylation.
Methodology:
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the copper(I) iodide (e.g., 5 mol%), the aryl halide (1.0 equiv.), and the base (e.g., K2CO3, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (e.g., 10 mol%) followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Substrate Addition: Add the amine substrate (1.2 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous solution to remove the base and other salts.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualized Concepts
Role as a Bidentate Ligand
This compound functions as a bidentate ligand, coordinating to the metal center (e.g., copper) through its two nitrogen atoms. This chelation stabilizes the metal complex and facilitates the catalytic cycle.
Caption: Diamine acting as a bidentate ligand with a copper center.
References
- 1. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N1,N1-dimethylcyclohexane-1,2-diamine Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N1,N1-dimethylcyclohexane-1,2-diamine in their synthetic protocols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and comparative data to help you improve reaction yields and overcome common challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during this compound mediated reactions, particularly in the context of copper-catalyzed C-N cross-coupling (Ullmann-type) reactions.
Question 1: Why is my reaction yield low or the reaction not proceeding to completion?
Answer: Low yields in reactions mediated by this compound can stem from several factors. A primary consideration is the integrity and purity of your starting materials and reagents. Ensure that your aryl halide, amine, and the diamine ligand are pure and that your solvent is anhydrous.
Suboptimal reaction conditions are another common cause. The choice of copper source, base, and solvent can significantly impact the reaction's efficiency. It is recommended to screen different combinations of these components to find the optimal conditions for your specific substrates. For instance, in some Ullmann-type reactions, N,N'-dimethyl-substituted diamine ligands have been shown to provide higher reaction rates compared to unsubstituted diamines.[1]
Catalyst deactivation is also a possibility. The active Cu(I) species can be sensitive to air, so ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: A common side reaction in copper-catalyzed C-N coupling reactions using diamine ligands is the N-arylation of the this compound ligand itself.[1] This undesired reaction consumes the aryl halide and the ligand, leading to a decrease in the yield of the desired product.
To mitigate this, using N,N'-dimethyl-substituted ligands like this compound is generally preferred over unsubstituted diamines as it can help avoid problems associated with this undesired N-arylation.[1] Additionally, carefully optimizing the reaction temperature and the stoichiometry of the reactants can help to minimize the formation of side products. Running the reaction at the lowest effective temperature and using a minimal excess of the amine nucleophile can be beneficial.
Question 3: How do I choose the appropriate base and solvent for my reaction?
Answer: The choice of base and solvent is critical and often substrate-dependent. Common bases used in copper-catalyzed C-N coupling reactions include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base plays a crucial role in the catalytic cycle, and its strength and solubility can influence the reaction rate and yield.
For solvents, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are frequently employed. The solvent's ability to dissolve the reactants and the catalyst system is a key consideration. It is essential to use anhydrous solvents to prevent water from interfering with the reaction.
Data Presentation: Comparative Yields
The following tables summarize quantitative data on the performance of this compound and related ligands in copper-catalyzed N-arylation reactions.
Table 1: N-Arylation of Hydantoins
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-4-nitrobenzene | 5,5-Dimethylhydantoin | CuI | trans-N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 1-Bromo-4-cyanobenzene | 5,5-Dimethylhydantoin | CuI | trans-N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| 1-Iodo-2-methylbenzene | 5,5-Dimethylhydantoin | CuI | trans-N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 65 |
Data derived from a study on the copper-mediated N-arylations of hydantoins, which highlights the utility of this ligand for specific substrate classes.[2]
Experimental Protocols
Below is a detailed methodology for a key experiment involving this compound.
Protocol 1: Copper-Catalyzed N1-Arylation of Hydantoins [2]
Materials:
-
Aryl halide (1.0 mmol)
-
5,5-Dimethylhydantoin (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, 5,5-dimethylhydantoin, CuI, and K₂CO₃.
-
Seal the tube with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous dioxane via syringe.
-
Add the trans-N,N'-dimethylcyclohexane-1,2-diamine ligand via syringe.
-
Place the sealed reaction tube in a preheated heating block or oil bath set to 110 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired N1-arylated hydantoin.
Visualizations
General Workflow for Copper-Catalyzed C-N Cross-Coupling
Caption: A typical experimental workflow for a copper-catalyzed C-N cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in these reactions.
References
"stability of N1,N1-dimethylcyclohexane-1,2-diamine under acidic/basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N1,N1-dimethylcyclohexane-1,2-diamine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is generally stable under standard laboratory conditions when stored as recommended (typically at 2-8°C).[1] However, its stability can be influenced by pH, temperature, and the presence of other reactive species. As an aliphatic diamine, it is susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.
Q2: How does pH affect the stability of this compound?
Q3: What are the potential degradation products of this compound?
Specific degradation products have not been detailed in the available literature. However, based on the general chemistry of amines, potential degradation pathways under harsh conditions could involve oxidation of the amine groups or elimination reactions. Hazardous decomposition products under thermal stress include carbon monoxide, carbon dioxide, and nitrogen oxides.[5]
Q4: Are there any known incompatibilities for this compound?
Yes, it is incompatible with strong oxidizing agents.[5] Reactions with such agents can be exothermic and may lead to degradation of the compound. It is also important to avoid contact with reactive metals and strong acids unless a specific reaction is intended.
Q5: How should this compound be stored to ensure maximum stability?
For long-term stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, typically at 2-8°C.[1] It should be stored away from incompatible materials such as strong oxidizing agents.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields when using this compound as a ligand/catalyst. | Degradation of the diamine in the reaction mixture. | - Ensure the reaction solvent is dry and deoxygenated, as dissolved oxygen can promote oxidation. - Evaluate the pH of your reaction mixture. If highly acidic or basic, consider if the diamine is stable under these conditions for the duration and temperature of the reaction. - Perform a control experiment to assess the stability of the diamine under the reaction conditions without other reactants. |
| Appearance of unexpected side-products in a reaction. | The diamine may be reacting with other components in the mixture or degrading to form reactive species. | - Characterize the side-products to understand the degradation pathway. - Re-evaluate the reaction conditions (temperature, pH, atmosphere) to minimize degradation. - Consider adding the diamine to the reaction mixture at a later stage or at a lower temperature to minimize its exposure to harsh conditions. |
| Change in the physical appearance (e.g., color) of the diamine solution over time. | This may indicate oxidation or other degradation pathways. | - Prepare fresh solutions of the diamine before use. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Analyze the discolored solution by a suitable analytical method (e.g., HPLC, GC-MS) to identify potential impurities or degradation products. |
Quantitative Data Summary
| pH | Temperature (°C) | Time (hours) | Initial Concentration (mM) | Remaining Compound (%) | Degradation Products Detected |
| 2.0 | 25 | 24 | 1.0 | User Data | User Data |
| 2.0 | 50 | 24 | 1.0 | User Data | User Data |
| 7.0 | 25 | 24 | 1.0 | User Data | User Data |
| 7.0 | 50 | 24 | 1.0 | User Data | User Data |
| 12.0 | 25 | 24 | 1.0 | User Data | User Data |
| 12.0 | 50 | 24 | 1.0 | User Data | User Data |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in acidic, neutral, and basic aqueous solutions.
1. Materials:
- This compound
- HPLC grade water, acetonitrile, and methanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Phosphate buffer salts
- Class A volumetric flasks and pipettes
- HPLC system with a UV or MS detector
- Suitable HPLC column (e.g., C18)
- pH meter
2. Preparation of Buffer Solutions:
- Acidic Solution (pH 2): Prepare a 0.01 M HCl solution by diluting concentrated HCl with HPLC grade water.
- Neutral Solution (pH 7): Prepare a phosphate buffer solution (e.g., 50 mM) and adjust the pH to 7.0 using NaOH or phosphoric acid.
- Basic Solution (pH 12): Prepare a 0.01 M NaOH solution using HPLC grade water.
3. Preparation of Stock and Sample Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- For each pH condition, prepare triplicate sample solutions by spiking the stock solution into the respective buffer to a final concentration of, for example, 0.1 mg/mL.
- Prepare an initial (T=0) sample for each pH by immediately diluting an aliquot of the sample solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Stability Study:
- Incubate the remaining sample solutions at a controlled temperature (e.g., 25°C and an elevated temperature like 50°C).
- At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample, dilute with the mobile phase, and analyze by HPLC.
5. HPLC Analysis:
- Develop an HPLC method capable of separating the parent compound from potential degradation products.
- The mobile phase could be a gradient of acetonitrile and water with a suitable buffer.
- Monitor the peak area of the parent compound at each time point.
6. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
- Plot the percentage of the remaining compound versus time for each pH and temperature condition.
- If significant degradation is observed, attempt to identify the degradation products using a mass spectrometer detector.
Visualizations
References
Technical Support Center: Troubleshooting Enantioselectivity with N¹,N¹-dimethylcyclohexane-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to enantioselectivity when using N¹,N¹-dimethylcyclohexane-1,2-diamine as a chiral ligand in your asymmetric synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My enantiomeric excess (% ee) is significantly lower than expected. Where should I start troubleshooting?
A1: Low enantioselectivity can stem from several factors. The first and most critical step is to ensure the accuracy of your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can provide misleading % ee values.
Initial Troubleshooting Steps:
-
Validate Your Analytical Method:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value (Rs) greater than 1.5 is generally considered adequate for accurate quantification.
-
Accuracy: Prepare and analyze a standard sample with a known enantiomeric composition (e.g., a scalemic mixture) to confirm that your measured % ee is accurate.
-
Precision: Inject the same sample multiple times to ensure that the results are reproducible.
-
-
Verify Reagent and Ligand Purity:
-
Ligand Purity: Confirm the purity and enantiomeric excess of your N¹,N¹-dimethylcyclohexane-1,2-diamine. Impurities or a lower than expected ee of the ligand will directly impact the stereochemical outcome of your reaction.
-
Reagent and Solvent Quality: Use high-purity, anhydrous solvents and ensure the purity of your substrates and other reagents. Water and other impurities can interfere with the catalyst and reduce enantioselectivity.
-
Q2: I've confirmed my analytical method and the purity of my reagents, but the enantioselectivity is still poor. What experimental parameters should I investigate?
A2: Once you've ruled out analytical and purity issues, the next step is to optimize the reaction conditions. The following parameters can have a significant impact on enantioselectivity:
-
Temperature: The effect of temperature on enantioselectivity can be profound. Generally, lowering the reaction temperature enhances selectivity by favoring the transition state that leads to the major enantiomer. It is recommended to screen a range of temperatures.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. A screening of different solvents is often necessary.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity. It is crucial to determine the optimal catalyst loading for your specific reaction through systematic screening.
-
Additives: In some cases, the addition of co-catalysts, Lewis acids, or other additives can significantly improve enantioselectivity.
The following logical workflow can guide your optimization process:
Quantitative Data on Parameter Optimization
The following tables summarize the impact of various reaction parameters on the enantiomeric excess (% ee) in the asymmetric Michael addition of lithium N-benzyl-N-(α-methylbenzyl)amide to cyclohexenone, using N¹,N¹-dimethylcyclohexane-1,2-diamine as a chiral ligand.
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 75 |
| 2 | THF | 90 | 82 |
| 3 | Et₂O | 78 | 65 |
| 4 | CH₂Cl₂ | 65 | 50 |
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 88 | 70 |
| 2 | 0 | 90 | 82 |
| 3 | -20 | 92 | 88 |
| 4 | -78 | 95 | 92 |
Table 3: Effect of Ligand Loading on Enantioselectivity
| Entry | Ligand Loading (mol%) | Yield (%) | ee (%) |
| 1 | 5 | 75 | 78 |
| 2 | 10 | 90 | 82 |
| 3 | 15 | 91 | 83 |
| 4 | 20 | 91 | 82 |
Experimental Protocols
Key Experiment: Asymmetric Michael Addition of a Lithium Amide to Cyclohexenone
This protocol details a representative procedure for the asymmetric Michael addition utilizing N¹,N¹-dimethylcyclohexane-1,2-diamine as the chiral ligand.
Materials:
-
(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N-benzyl-N-(α-methylbenzyl)amine
-
Cyclohexenone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and workup equipment
Experimental Workflow:
Procedure:
-
Preparation of the Chiral Lithium Amide Complex: To a solution of (1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine (0.12 mmol) in anhydrous THF (2 mL) at 0 °C under an inert atmosphere, a solution of n-BuLi in hexanes (0.12 mmol) is added dropwise. The resulting solution is stirred for 15 minutes at 0 °C.
-
Formation of the Active Nucleophile: To the above solution, N-benzyl-N-(α-methylbenzyl)amine (0.10 mmol) is added, and the mixture is stirred for an additional 30 minutes at 0 °C.
-
Michael Addition: The reaction mixture is cooled to -78 °C, and a solution of cyclohexenone (0.10 mmol) in anhydrous THF (1 mL) is added dropwise. The reaction is stirred at -78 °C for the time determined during optimization studies (e.g., 2 hours).
-
Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the purified product is determined by chiral HPLC or GC analysis.
This guide provides a starting point for troubleshooting and optimizing your asymmetric reactions using N¹,N¹-dimethylcyclohexane-1,2-diamine. For further assistance, please consult the relevant literature for your specific transformation.
Technical Support Center: Optimization of Catalyst Loading with N¹,N¹-dimethylcyclohexane-1,2-diamine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in asymmetric catalysis utilizing N¹,N¹-dimethylcyclohexane-1,2-diamine and its related N,N'-dimethyl isomers as chiral ligands.
Frequently Asked Questions (FAQs)
Q1: What are N¹,N¹-dimethylcyclohexane-1,2-diamine ligands and why are they used in asymmetric catalysis?
A1: N¹,N¹-dimethylcyclohexane-1,2-diamine and its isomers, such as trans-(1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, are chiral C₂-symmetric diamine ligands.[1] Their rigid cyclohexane backbone creates a well-defined chiral environment around a metal center, which is essential for inducing high stereoselectivity in chemical reactions.[1][2] They are particularly effective in forming stable and active complexes with transition metals like ruthenium, copper, and manganese for reactions such as asymmetric transfer hydrogenation (ATH) and C-N coupling.[3][4] The N,N'-dimethyl substitution is crucial, as it generally provides higher reaction rates compared to unsubstituted diamines and avoids potential side reactions like N-arylation of the ligand itself.[3]
Q2: Why is optimizing catalyst loading so critical for this class of ligands?
A2: Optimizing catalyst loading is a balancing act to achieve maximum efficiency, yield, and enantioselectivity.
-
Too Low Loading: Insufficient catalyst may lead to slow or incomplete reactions.[4]
-
Too High Loading: This can be economically inefficient and may negatively impact the reaction. At high concentrations, some catalyst systems can form less selective aggregates or dimers. This can lead to a decrease in enantiomeric excess (ee).[4]
-
Reaction Kinetics: Catalyst loading directly influences the reaction rate. Kinetic studies show a clear dependence of the initial reaction rate on the catalyst concentration.[4]
Q3: What are the typical catalyst loading ranges for reactions using these ligands?
A3: The optimal loading can vary significantly based on the specific reaction, substrate, and metal center. However, common ranges are:
-
Asymmetric Transfer Hydrogenation (ATH): For ruthenium or manganese-catalyzed ATH, loadings can range from 0.1 mol% to 5 mol%.[4][5] Highly efficient systems can achieve excellent results at the lower end of this spectrum.
-
Copper-Catalyzed Cross-Coupling: In reactions like C-N bond formation, it's common to see ligand concentrations slightly higher than the copper salt, for example, 7 mol% of a copper source with 15 mol% of the diamine ligand.[6]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
Your reaction proceeds with good conversion, but the desired enantiomer is not formed in high excess.
| Possible Cause | Troubleshooting Steps |
| Impure Ligand | The chiral purity of the N¹,N¹-dimethylcyclohexane-1,2-diamine ligand is paramount. Ensure it is from a reliable source or repurify it. Even small amounts of the wrong enantiomer can drastically reduce the overall ee. |
| Suboptimal Temperature | High reaction temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer. Try running the reaction at a lower temperature (e.g., room temperature or 0 °C). |
| Incorrect Catalyst Loading | Both excessively high and low catalyst loadings can sometimes negatively affect enantioselectivity. Perform a loading screen to find the optimal concentration (see data table below). |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. A solvent screen (e.g., testing toluene, THF, CH₂Cl₂) may be necessary to identify the optimal medium. |
Problem 2: Poor or Sluggish Reaction Rate
The reaction is not reaching completion in a reasonable timeframe, or the yield is low despite high ee.
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The most common cause of a slow reaction is too little catalyst. Increase the catalyst loading incrementally (e.g., from 0.5 mol% to 1.0 mol%) and monitor the reaction rate.[4] |
| Catalyst Deactivation | The catalyst may be sensitive to air, moisture, or impurities in the substrate or solvent. Ensure all reagents are pure and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Base Not Activating Catalyst | In many transfer hydrogenation reactions, a base (e.g., KOH or KOtBu) is required to activate the precatalyst.[5] Ensure the base is fresh, anhydrous, and added in the correct stoichiometry. |
| Poor Substrate Solubility | If the substrate is not fully dissolved, the reaction will be slow. Choose a solvent in which all components are fully soluble at the reaction temperature. |
Data Presentation: Catalyst Loading Optimization
The following data is representative of a kinetic study on the asymmetric transfer hydrogenation of acetophenone using a manganese catalyst with a trans-N,N'-dimethyl-1,2-diaminocyclohexane ligand. It demonstrates the direct relationship between catalyst loading and the initial reaction rate.
| Catalyst Loading (mol %) | Initial Rate (M/s x 10⁻⁵) | Initial TOF (h⁻¹) | Final Yield (%) | Final ee (%) |
| 0.1 | 1.4 | 64 | >99 | 73 |
| 0.25 | 3.5 | 64 | >99 | 73 |
| 0.5 | 7.0 | 64 | >99 | 73 |
| 1.0 | 14.1 | 64 | >99 | 73 |
Data adapted from a study on Mn-diamine catalysts in asymmetric transfer hydrogenation.[4] Conditions: Acetophenone (0.128 M), KOtBu (1.0 mol %), catalyst, in iPrOH at 60 °C. TOF = Turnover Frequency.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol describes a general method for the ATH of a prochiral ketone (e.g., acetophenone) using an in situ-prepared Ruthenium(II)-diamine catalyst.
1. Catalyst Precursor Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the Ruthenium(II) precursor (e.g., [Ru(p-cymene)Cl₂]₂) (0.005 mmol, 1 mol% Ru) and the chiral ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine) (0.01 mmol, 1 mol%) in anhydrous isopropanol (5 mL).
-
Stir the resulting solution at room temperature for 20-30 minutes.
2. Reaction Setup:
-
In a separate flame-dried flask, dissolve the prochiral ketone substrate (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Add a solution of base (e.g., 2 M KOtBu in THF, 0.1 mmol, 10 mol%) to the substrate solution.
-
Transfer the prepared catalyst solution to the substrate/base mixture via cannula.
3. Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
4. Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.
Visualizations
Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting common issues in asymmetric catalysis.
General Experimental Workflow
Caption: Standard workflow for asymmetric transfer hydrogenation experiments.
Catalytic Cycle for Mn-Diamine Transfer Hydrogenation
Caption: Proposed catalytic cycle for Mn-Diamine catalyzed transfer hydrogenation.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reactions Involving N¹,N¹-dimethylcyclohexane-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N¹,N¹-dimethylcyclohexane-1,2-diamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common issues encountered during reaction work-up and purification.
Frequently Asked Questions (FAQs)
FAQ 1: How do I remove residual N¹,N¹-dimethylcyclohexane-1,2-diamine from my reaction mixture if my product is neutral and stable to acid?
This is the most common challenge. Since the diamine has two basic nitrogen atoms, an aqueous acid wash is the most effective method for its removal. The acid protonates the diamine, forming a water-soluble salt that partitions into the aqueous layer during a liquid-liquid extraction.
Detailed Protocol: Acid Wash Extraction
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. If applicable, quench any reactive reagents according to standard procedures.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Acid Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl). The volume of the acid wash should be approximately half the volume of the organic layer. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the protonated diamine salt.
-
Repeat Washes: Repeat the acid wash (Step 3 & 4) one or two more times. To check if the diamine has been fully removed, you can test the pH of the aqueous layer after the final wash; it should be acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
FAQ 2: My product is acid-sensitive. How can I remove the diamine without using a strong acid wash?
If your product is sensitive to strong acids like HCl, you have several alternative strategies.
-
Mildly Acidic Wash: Use a weaker acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), which is less harsh than mineral acids.
-
Copper Sulfate Wash: A wash with 10% aqueous copper (II) sulfate can be effective. The copper ions form a complex with the amine, which partitions into the aqueous phase, often indicated by the aqueous layer turning purple or dark blue.[1]
-
Silica Gel Chromatography: If aqueous extractions are not feasible, the primary alternative is flash column chromatography.[2][3] N¹,N¹-dimethylcyclohexane-1,2-diamine is a polar compound and will have a low Rf value on silica gel, allowing for separation from less polar products.
FAQ 3: I am struggling to separate my basic product from the basic diamine ligand. What should I do?
Separating two basic compounds can be challenging. A simple acid wash is not effective as it will extract both compounds into the aqueous layer. In this scenario, chromatography is the most reliable method.
Key Strategy: Flash Chromatography with a Modified Mobile Phase
Since both your product and the diamine are basic, they may streak or show poor separation on standard silica gel due to interactions with acidic silanol groups. To improve the separation, a small amount of a basic modifier should be added to the eluent.[4]
Table 1: Recommended Chromatography Conditions for Basic Compounds
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (standard) or Amine-Functionalized Silica[5][6] | Standard silica is cost-effective. Amine-functionalized silica can offer better peak shape and resolution for stubborn amines. |
| Mobile Phase | Dichloromethane/Methanol or Ethyl Acetate/Hexanes[2] | Start with a gradient and optimize based on TLC analysis. |
| Mobile Phase Modifier | 0.5-2% Triethylamine (Et₃N) or Ammonia in Methanol[2][4] | The modifier neutralizes the acidic sites on the silica gel, preventing tailing and improving the separation of basic compounds. |
Experimental Protocol: Flash Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC. Add 1% triethylamine to your chosen eluent (e.g., 90:9:1 Dichloromethane/Methanol/Triethylamine) to find a ratio where your product has an Rf between 0.2 and 0.4, and is well-separated from the diamine spot at the baseline.
-
Column Packing: Pack a flash column with silica gel using the chosen non-modified eluent (e.g., Dichloromethane/Methanol).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]
-
Elution: Run the column using your eluent containing the triethylamine modifier. Collect fractions and monitor by TLC to isolate the pure product.
Troubleshooting Guide
Problem 1: An emulsion formed during the aqueous work-up and the layers will not separate.
Cause: Diamines can sometimes act as surfactants, stabilizing the interface between the organic and aqueous layers, which leads to the formation of an emulsion.
Solutions:
-
Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite®. This can physically disrupt the emulsion.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) can allow the layers to separate on their own.
Problem 2: My product seems to be lost in the aqueous layer after an acid wash.
Cause: This indicates that your product may have some basicity or high water solubility, causing it to be extracted along with the diamine ligand.
Solutions:
-
Basify and Back-Extract: Combine all the acidic aqueous layers. In a fume hood, carefully add a base (e.g., 6 M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). If your product precipitates, it can be collected by filtration. If not, extract the now-basic aqueous solution several times with an organic solvent (e.g., dichloromethane or ethyl acetate). This "back-extraction" will recover your basic product into the organic phase, leaving the inorganic salts behind.
-
Avoid Acid Wash: If this issue persists, avoid the acid wash entirely and proceed directly to purification by flash chromatography as described in FAQ 3.
Visualized Workflows
Caption: Decision workflow for purification strategy.
Caption: Troubleshooting guide for emulsion breaking.
References
"N1,N1-dimethylcyclohexane-1,2-diamine catalyst deactivation and regeneration"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1,N1-dimethylcyclohexane-1,2-diamine and its metal complexes as catalysts in chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions using this compound-based catalysts.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Catalytic Activity | 1. Catalyst Deactivation: The active catalytic species has lost its efficacy. 2. Improper Catalyst Activation: The active form of the catalyst was not generated correctly. 3. Presence of Impurities: The substrate or solvent may contain poisons. | 1. Refer to the "Catalyst Regeneration Protocols" section below. 2. Review the activation procedure; ensure anhydrous and anaerobic conditions if required. 3. Purify the substrate and solvent; consider passing them through a column of activated alumina or charcoal. |
| Decreasing Activity Over Time or in Recycle Runs | 1. Gradual Catalyst Decomposition: The catalyst complex is slowly degrading under reaction conditions. 2. Product Inhibition: The reaction product may be binding to the catalyst, preventing further reaction. 3. Fouling/Coking: Formation of insoluble byproducts that coat the catalyst. | 1. Attempt catalyst regeneration. Consider lowering the reaction temperature or using a more robust ligand if possible. 2. If possible, remove the product as it is formed. 3. See the regeneration protocols for removing fouling agents. |
| Inconsistent Results or Poor Enantioselectivity | 1. Presence of Water or Oxygen: For many sensitive catalysts, these can lead to side reactions or catalyst degradation. 2. Chiral Ligand Degradation: The this compound ligand itself may be degrading. 3. Incorrect Catalyst to Substrate Ratio: An inappropriate ratio can affect selectivity. | 1. Ensure all reagents and solvents are rigorously dried and degassed. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen). 2. Analyze the catalyst post-reaction to check for ligand integrity. 3. Optimize the catalyst loading. |
| Color Change of Reaction Mixture | 1. Formation of Nanoparticles: Deactivated catalyst may aggregate into nanoparticles (e.g., ruthenium black). 2. Change in Oxidation State: The metal center of the catalyst may have changed its oxidation state to an inactive form. | 1. This often indicates irreversible deactivation. Attempt regeneration, but catalyst replacement may be necessary. 2. Some regeneration protocols aim to restore the correct oxidation state. |
Frequently Asked Questions (FAQs)
Q1: What are the common deactivation mechanisms for this compound based catalysts?
A1: While specific data for this compound catalysts is limited, based on analogous chiral diamine-metal complexes (e.g., with Ruthenium), several deactivation mechanisms are likely[1][2][3]:
-
Formation of Inactive Species: The active catalyst can convert into a stable, inactive form. For instance, in transfer hydrogenation, an active Ru-hydride species might decompose[1].
-
Ligand Exchange: A ligand crucial for catalytic activity (e.g., a halide) can be exchanged with a species from the reaction mixture (like an alkoxide), leading to a less active or inactive catalyst[2].
-
Arene Loss: For catalysts containing an arene ligand (common in Ru-based systems), the loss of this ligand can be a pathway to deactivation[3].
-
Poisoning: Impurities in the substrate or solvent (e.g., sulfur or water) can bind to the metal center and block the active site[4][5].
-
Thermal Degradation: High reaction temperatures can cause the catalyst complex to decompose[6].
-
Fouling: Polymeric or other insoluble materials can physically block the active sites of the catalyst[4].
Q2: Can my deactivated this compound catalyst be regenerated?
A2: Regeneration is often possible, but its success depends on the deactivation mechanism. If the catalyst has undergone irreversible structural changes, regeneration may not be feasible[7]. However, for deactivation due to poisoning or the formation of certain inactive species, specific protocols can restore activity.
Q3: What general steps should I take before attempting a regeneration protocol?
A3: Before proceeding with regeneration, it is advisable to:
-
Isolate the Catalyst: If your catalyst is homogeneous, this may involve precipitation followed by filtration or extraction.
-
Characterize the Deactivated Catalyst: If possible, use analytical techniques (e.g., NMR, IR, MS) to understand the nature of the deactivated species. This can provide clues to the deactivation mechanism and help choose the appropriate regeneration method.
-
Start with a Small Sample: Test the regeneration protocol on a small amount of the deactivated catalyst before applying it to the entire batch.
Catalyst Performance Data
The following table provides illustrative data on the performance of a hypothetical Ru-N1,N1-dimethylcyclohexane-1,2-diamine catalyst in an asymmetric transfer hydrogenation reaction, showing the effects of deactivation and regeneration.
| Catalyst State | Run Number | Conversion (%) | Enantiomeric Excess (ee, %) |
| Fresh Catalyst | 1 | 99 | 98 |
| Deactivated Catalyst | 2 | 65 | 97 |
| Deactivated Catalyst | 3 | 40 | 96 |
| Regenerated Catalyst | 4 | 95 | 98 |
| Regenerated Catalyst | 5 | 88 | 97 |
Note: This data is illustrative and based on typical performance degradation and recovery observed for similar catalyst systems.
Experimental Protocols
Protocol 1: General Regeneration of a Deactivated Ruthenium-Diamine Catalyst (Thermal Method)
This protocol is adapted from general procedures for regenerating supported ruthenium catalysts and may be applicable to homogeneous complexes that have been recovered from the reaction mixture[8].
-
Catalyst Recovery: Precipitate the catalyst from the reaction mixture using a suitable anti-solvent (e.g., hexane). Filter the solid and wash with the anti-solvent. Dry the catalyst under vacuum.
-
Thermal Treatment: Place the dried catalyst in a Schlenk flask. Heat the catalyst to a temperature between 100°C and 300°C under a high vacuum (e.g., < 1 mmHg) for 2-4 hours. Caution: Higher temperatures may lead to thermal degradation.
-
Reduction (Optional but Recommended): After cooling to room temperature under vacuum, introduce a hydrogen atmosphere (e.g., by several vacuum/H₂ cycles). Heat the catalyst under a hydrogen flow at 100-150°C for 2-4 hours.
-
Final Steps: Cool the catalyst to room temperature under hydrogen, then place it under an inert atmosphere (Argon or Nitrogen) for storage.
Protocol 2: Regeneration of a Deactivated Copper-Diamine Catalyst (Oxidative Method)
This in-situ protocol is inspired by methods used for regenerating copper catalysts and may be useful if deactivation is due to the formation of an undesirable oxidation state or surface fouling[9][10].
-
Reaction Stop: After a reaction run shows decreased activity, stop the reaction.
-
Partial Oxidation: Introduce a mild oxidizing agent to the reaction mixture. For electrochemical applications, this can be a short anodic current[9]. For chemical synthesis, bubbling a small amount of air or adding a stoichiometric amount of a mild oxidant (e.g., a quinone) at room temperature for a short period (e.g., 30 minutes) might be effective. Caution: Over-oxidation can permanently damage the catalyst.
-
Re-initiation: Purge the system with an inert gas to remove the oxidant and re-initiate the reaction under the standard conditions.
Visualizations
Caption: Common deactivation pathways for diamine-based catalysts.
Caption: Logical workflow for catalyst regeneration.
References
- 1. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 2. esrf.fr [esrf.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijset.com [ijset.com]
- 8. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
- 9. In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
"effect of temperature on N1,N1-dimethylcyclohexane-1,2-diamine reaction kinetics"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N1,N1-dimethylcyclohexane-1,2-diamine, with a focus on the impact of temperature on its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of this compound?
As a general principle of chemical kinetics, increasing the reaction temperature will typically increase the rate of reaction. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. For many organic reactions, a common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature. However, the exact quantitative effect is specific to each reaction and should be determined experimentally.
Q2: Can temperature changes affect the product yield and purity in reactions involving this compound?
Yes. Temperature is a critical parameter that can significantly influence both the yield and purity of your product. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rates of undesirable side reactions, such as over-alkylation, decomposition of reactants or products, or the formation of other byproducts. Conversely, a temperature that is too low may result in an impractically slow reaction rate and potentially incomplete conversion, which can also affect the final yield.
Q3: What are the potential side reactions to consider when controlling the temperature for the synthesis of N-alkylated diamines?
In the context of synthesizing N-alkylated diamines, a primary concern is over-alkylation. The mono-alkylated product can sometimes be more nucleophilic than the starting diamine, making it susceptible to further alkylation.[1][2] Temperature control is crucial; higher temperatures can favor these subsequent alkylation steps, leading to a mixture of products and reducing the yield of the desired compound.[1]
Q4: How can I determine the optimal temperature for my reaction?
The optimal temperature for a reaction involving this compound must be determined empirically. This typically involves running the reaction at a range of different temperatures and monitoring the reaction progress, yield, and purity at each temperature. A systematic approach, such as a design of experiments (DoE), can be an efficient way to identify the optimal conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Action |
| Reaction Temperature is Too Low | The reaction may be proceeding too slowly to observe significant product formation in the given timeframe. Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress using a suitable analytical technique like TLC, GC, or HPLC.[1] |
| Inadequate Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if there are multiple phases or solids present. Poor mixing can lead to localized temperature gradients and incomplete reactions. |
| Reagent Degradation | Reactants or catalysts may be sensitive to temperature. Verify the thermal stability of all components. If degradation is suspected at higher temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. An incorrect ratio can lead to a limiting reagent being consumed before the reaction goes to completion. |
Issue 2: Formation of Multiple Products (Low Purity)
Possible Causes & Troubleshooting Steps:
| Cause | Troubleshooting Action |
| Reaction Temperature is Too High | Elevated temperatures can promote side reactions, such as over-alkylation or decomposition.[1] Try lowering the reaction temperature to improve selectivity for the desired product. This may require a longer reaction time to achieve full conversion. |
| Over-alkylation | This is a common issue in the synthesis of N-alkylated amines.[1][2] To minimize this, you can try lowering the reaction temperature, using a larger excess of the diamine relative to the alkylating agent, or choosing a less reactive alkylating agent.[1] |
| Solvent Effects | The choice of solvent can influence reaction selectivity. Consider screening different solvents, as they can affect the solubility of reactants and the stability of transition states.[1] |
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general method for studying the kinetics of a reaction involving this compound at different temperatures.
Materials:
-
This compound
-
Other reactant(s) and solvent
-
Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating bath)
-
Stirring apparatus
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR spectrometer)
-
Quenching agent (if necessary)
Procedure:
-
Set up the reaction vessel with the required reactants, solvent, and stirring apparatus.
-
Equilibrate the reaction mixture to the first desired temperature (e.g., 20°C).
-
Initiate the reaction (e.g., by adding the final reactant or catalyst).
-
Immediately withdraw an initial sample (t=0) and quench the reaction if necessary.
-
Withdraw samples at regular time intervals throughout the course of the reaction.
-
Analyze the samples using the chosen analytical method to determine the concentration of a reactant or product over time.
-
Repeat steps 1-6 for each desired temperature (e.g., 30°C, 40°C, 50°C).
-
Plot the concentration data versus time for each temperature to determine the initial reaction rate.
-
The rate constants (k) at different temperatures can be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) of the reaction.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for kinetic analysis.
References
Navigating the Complexities of N1,N1-dimethylcyclohexane-1,2-diamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N1,N1-dimethylcyclohexane-1,2-diamine, a crucial building block in pharmaceutical development and asymmetric catalysis, can present a number of challenges related to impurity management. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in identifying, controlling, and mitigating common impurities encountered during its synthesis, primarily through reductive amination of 1,2-diaminocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the reductive amination of a 1,2-diaminocyclohexane isomer (e.g., trans-1,2-diaminocyclohexane) using formaldehyde as the methyl source and a reducing agent. The Eschweiler-Clarke reaction, which utilizes formic acid as both the reducing agent and a catalyst, is a well-established one-pot procedure for this transformation.[1][2]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities of concern are:
-
N1,N2-dimethylcyclohexane-1,2-diamine (the symmetrically substituted isomer): This is often the most significant byproduct, arising from the methylation of both nitrogen atoms.
-
N-monomethylcyclohexane-1,2-diamine: Incomplete reaction can lead to the presence of the mono-methylated intermediate.
-
Unreacted 1,2-diaminocyclohexane: Residual starting material can remain if the reaction does not go to completion.
-
Over-methylated products (Quaternary ammonium salts): While less common in Eschweiler-Clarke conditions, the formation of quaternary ammonium salts is a potential side reaction, especially with other methylating agents.[1][3]
Q3: How can I control the selectivity to favor the formation of the N1,N1-dimethyl isomer over the N1,N2-dimethyl isomer?
A3: Achieving high selectivity for the unsymmetrical N1,N1-dimethyl product is a key challenge. Strategies to enhance selectivity include:
-
Stoichiometric control: Carefully controlling the molar ratio of 1,2-diaminocyclohexane to formaldehyde is critical. Using a limited amount of formaldehyde can favor mono-N,N-dimethylation.
-
Reaction conditions: Optimizing temperature and reaction time can influence the product distribution. Lower temperatures and shorter reaction times may reduce the extent of the second methylation event.
-
Protecting group strategy: Although more complex, a protecting group can be used to temporarily block one of the amino groups, allowing for the exhaustive methylation of the other, followed by deprotection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of the Desired N1,N1-dimethyl Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Poor quality of reagents. | - Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of starting material and the formation of the product. - Optimize Temperature: The Eschweiler-Clarke reaction is typically performed at elevated temperatures (near boiling).[1] Ensure the reaction mixture reaches the appropriate temperature. - Extend Reaction Time: If monitoring indicates an incomplete reaction, extend the reaction time. - Verify Reagent Quality: Use freshly opened or properly stored formaldehyde and formic acid. |
| High Percentage of N1,N2-dimethyl Isomer | - Excess formaldehyde used. - Prolonged reaction time or excessively high temperature. | - Adjust Stoichiometry: Carefully control the molar ratio of 1,2-diaminocyclohexane to formaldehyde. Start with a 1:2 or slightly lower ratio of diamine to formaldehyde and optimize from there. - Control Reaction Conditions: Employ the lowest effective temperature and monitor the reaction to stop it once the desired product is maximized. |
| Presence of Unreacted Starting Material | - Insufficient amount of formaldehyde or formic acid. - Reaction not driven to completion. | - Increase Reagent Amount: Ensure at least two equivalents of formaldehyde and a sufficient excess of formic acid are used for the dimethylation of one amino group. - Re-run the Reaction: If significant starting material remains, consider re-subjecting the crude product to the reaction conditions. |
| Difficulty in Purifying the Product | - Similar boiling points of the desired product and the N1,N2-dimethyl isomer. - Co-elution during column chromatography. | - Fractional Distillation: Careful fractional distillation under reduced pressure can be effective for separating the isomers, although it may be challenging due to potentially close boiling points. - Column Chromatography: Use a high-efficiency silica gel and a carefully optimized eluent system. A gradient elution may be necessary to achieve separation. - Crystallization/Salt Formation: Attempt to selectively crystallize the desired product or form a salt (e.g., hydrochloride or tartrate) that may have different solubility properties than the impurities.[4] |
Experimental Protocols
A general procedure for the synthesis of N,N'-dimethylcyclohexane-1,2-diamine, which can be adapted for the synthesis of the N1,N1-dimethyl isomer by careful control of stoichiometry, is the Eschweiler-Clarke reaction.
General Eschweiler-Clarke Methylation of 1,2-Diaminocyclohexane:
-
To a stirred solution of 1,2-diaminocyclohexane in formic acid, slowly add formaldehyde (as a 37% aqueous solution) at room temperature.
-
After the initial exothermic reaction subsides, heat the reaction mixture to reflux (typically 90-100 °C) and maintain for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and make it basic by the addition of a strong base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or column chromatography.
Visualizing the Synthetic Pathway and Potential Side Reactions
The following diagram illustrates the general synthetic pathway for the dimethylation of 1,2-diaminocyclohexane and highlights the formation of the desired product and the main impurity.
Caption: Synthetic pathway for the dimethylation of 1,2-diaminocyclohexane.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Experimental conditions may need to be optimized for specific substrates and scales.
References
Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: Spotlight on N¹,N¹-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed reactions. Their C₂-symmetric backbone allows for the creation of a well-defined chiral environment around a metal center, enabling high stereocontrol in the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This guide provides an objective comparison of trans-(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine against other widely used chiral diamine ligands in the context of asymmetric transfer hydrogenation (ATH), a key synthetic transformation.
Performance in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental reaction and a standard benchmark for evaluating the efficacy of chiral catalysts. Ruthenium complexes that incorporate a chiral diamine and, in some cases, a diphosphine ligand, are highly effective for this transformation. The performance of catalysts derived from trans-(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is compared below with catalysts based on other common diamine ligands in the hydrogenation of acetophenone.
Table 1: Performance Comparison in the Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Chiral Diphosphine Ligand | Substrate | Conversion (%) | ee (%) | Product Configuration |
| (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 97 | (R) |
| (1R,2R)-1,2-Diaminocyclohexane (DACH) | (S)-TolBINAP | Acetophenone | >99 | 98 | (R)[1] |
| (1S,2S)-1,2-Diphenylethylenediamine (DPEN) | (S)-BINAP | Acetophenone | >99 | 99 | (R)[1] |
| (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN) | - | Acetophenone | High | >90 | (R)[2] |
Note: The data presented is a representative summary from various sources. Reaction conditions may vary between studies, which can affect direct comparability.[1]
The data indicates that trans-(1R,2R)-N¹,N¹-dimethylcyclohexane-1,2-diamine is a highly effective ligand, affording excellent conversion and high enantioselectivity (97% ee), comparable to the benchmark ligands DACH and DPEN in the Ru-catalyzed hydrogenation of acetophenone.[1] The N,N'-dimethyl substitution on the cyclohexane backbone provides a distinct steric and electronic environment that is clearly conducive to high asymmetric induction.
Experimental Protocols
To ensure reproducibility and facilitate the application of these catalysts, a detailed methodology for a key experiment is provided below.
Representative Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol is a general procedure for the asymmetric hydrogenation of acetophenone using a pre-formed Ru(II)-diphosphine-diamine complex.
Materials:
-
trans-[RuCl₂{(S)-binap}{(1R,2R)-dpen}] or other desired Ru-diamine complex
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Activation: In a glovebox, the ruthenium complex (e.g., 0.01 mol%) and a solution of potassium tert-butoxide (0.1 M in 2-propanol, 2 equivalents relative to Ru) are placed in a high-pressure autoclave.
-
Substrate Addition: Acetophenone (1.0 mmol) dissolved in anhydrous 2-propanol (5 mL) is added to the autoclave.
-
Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas. The pressure is then set to the desired level (e.g., 8 atm H₂).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30°C) for the specified time (e.g., 4 hours). Progress can be monitored by taking aliquots and analyzing them by GC or TLC.
-
Work-up: Upon completion, the autoclave is cooled and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure.
-
Purification and Analysis: The residue is purified by column chromatography on silica gel to yield the chiral 1-phenylethanol. The enantiomeric excess (ee%) is determined by chiral HPLC or GC analysis.
Mechanistic Overview & Visualizations
The asymmetric transfer hydrogenation of ketones by Ru(II)-diamine catalysts is understood to proceed via a metal-ligand bifunctional mechanism, often referred to as the Noyori-Ikariya catalytic cycle. This mechanism highlights the cooperative roles of the metal center and the amine ligand.
Experimental Workflow: Asymmetric Transfer Hydrogenation (ATH)
The general workflow for performing an ATH reaction involves catalyst preparation, the hydrogenation reaction itself, and subsequent analysis.
Caption: A typical experimental workflow for ATH of ketones.
Proposed Catalytic Cycle
The catalytic cycle involves the formation of a ruthenium hydride species which then transfers a hydride to the carbonyl carbon of the ketone. The N-H proton on the diamine ligand is believed to participate in stabilizing the transition state by forming a hydrogen bond with the ketone's carbonyl oxygen.
Caption: Noyori-Ikariya catalytic cycle for ketone ATH.
References
A Comparative Analysis of N¹,N¹-dimethylcyclohexane-1,2-diamine and TMCDA in Catalytic Efficiency
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of a suitable ligand can be pivotal to the success of a catalytic reaction. This guide provides a detailed comparison of the efficiency of two commonly employed diamine ligands: N¹,N¹-dimethylcyclohexane-1,2-diamine and N,N,N',N'-tetramethyl-1,2-cyclohexanediamine (TMCDA), often used in various catalytic processes. While direct head-to-head comparative studies under identical conditions are not extensively documented, a thorough review of existing literature allows for a robust comparison of their performance in their respective optimal applications.
This analysis focuses on their roles in two key areas: copper-catalyzed cross-coupling reactions and lithium-mediated processes. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the strengths and typical applications of each ligand, supported by experimental data.
Comparative Performance Data
The following table summarizes the key characteristics and reported performance of N¹,N¹-dimethylcyclohexane-1,2-diamine and TMCDA in representative chemical transformations.
| Feature | N¹,N¹-dimethylcyclohexane-1,2-diamine | N,N,N',N'-tetramethyl-1,2-cyclohexanediamine (TMCDA/TMEDA) |
| Structure | Cyclic, chiral diamine | Acyclic diamine |
| Primary Applications | Ligand in copper-catalyzed cross-coupling reactions (e.g., Ullmann condensation), asymmetric synthesis.[1][2] | Activator for organolithium reagents, ligand in copper-catalyzed reactions, polymerization catalyst.[3][4][5] |
| Key Advantages | The rigid chiral backbone is advantageous for enantioselective catalysis.[6] N,N'-dimethyl substitution generally leads to higher reaction rates in Cu-catalyzed couplings.[1] | Excellent at breaking down organolithium aggregates, thereby increasing reactivity and yields.[4][7] Generally less expensive than substituted cyclohexanediamine ligands.[1] |
| Representative Reaction | Copper-catalyzed N-arylation of amines. | n-Butyllithium-mediated metalation. |
| Reported Yield | Good to excellent yields in Cu-catalyzed C-N bond formation.[2] | Can increase the yield of lithiation of toluene to 90%, a reaction that is otherwise very poor.[3] |
| Typical Reaction Conditions | CuI catalyst, a base (e.g., K₃PO₄ or Cs₂CO₃), and an organic solvent (e.g., dioxane or toluene) at temperatures ranging from room temperature to elevated temperatures. | Anhydrous, inert solvent (e.g., hexane, ether, or THF) at low temperatures (e.g., -78 °C to room temperature).[7] |
Experimental Protocols
To provide a practical context for the application of these ligands, detailed methodologies for representative experiments are outlined below.
Experimental Protocol 1: Copper-Catalyzed N-Arylation of an Amine using trans-N,N'-Dimethylcyclohexane-1,2-diamine
This protocol is a representative example of an Ullmann-type cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Copper(I) iodide (CuI)
-
trans-N,N'-Dimethylcyclohexane-1,2-diamine
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube is added CuI (5 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%), and K₃PO₄ (2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas three times.
-
Aryl halide (1.0 equivalent), amine (1.2 equivalents), and anhydrous dioxane are added via syringe.
-
The reaction mixture is stirred at a specified temperature (e.g., 100 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-arylated product.
Experimental Protocol 2: TMEDA-Assisted Lithiation of Toluene
This protocol demonstrates the use of TMEDA to enhance the reactivity of an organolithium reagent.[3]
Materials:
-
Toluene
-
n-Butyllithium (n-BuLi) in hexane
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Anhydrous hexane
-
Electrophile (e.g., benzophenone)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
An oven-dried round-bottom flask equipped with a magnetic stir bar and a septum is charged with toluene (1.0 equivalent) and anhydrous hexane.
-
The flask is cooled in an ice bath, and TMEDA (1.1 equivalents) is added via syringe.
-
n-BuLi in hexane (1.1 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (e.g., 4 hours) to ensure the formation of the benzyllithium species.
-
The resulting solution is cooled to a low temperature (e.g., -78 °C), and a solution of the electrophile (e.g., benzophenone, 1.0 equivalent) in an anhydrous solvent is added dropwise.
-
The reaction is stirred at low temperature for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Visualizing the Processes
To further elucidate the roles of these ligands, the following diagrams illustrate a general experimental workflow and the proposed mechanisms in which these ligands participate.
Conclusion
Conversely, the acyclic and more flexible TMCDA is a well-established and cost-effective choice for applications requiring the activation of organolithium reagents.[1][4] Its ability to deaggregate alkyllithiums significantly enhances their basicity and reactivity, leading to high yields in metalation reactions that are otherwise inefficient.[3][7] While both can be used in copper catalysis, the choice between them may depend on the specific substrate, desired reaction conditions, and cost considerations. For reactions demanding stereocontrol, derivatives of cyclohexanediamine are superior, whereas for enhancing the reactivity of organolithium reagents, TMCDA is the ligand of choice.
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tuodaindus.com [tuodaindus.com]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Enantiomeric Excess Determination for Products of N¹,N¹-Dimethylcyclohexane-1,2-diamine Catalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical final step in asymmetric synthesis. For reactions employing chiral ligands such as N¹,N¹-dimethylcyclohexane-1,2-diamine and its derivatives, selecting the optimal analytical method is paramount for reliable results. This guide provides an objective comparison of the primary chromatographic techniques used for ee determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—supported by experimental data and detailed protocols to inform methodological selection.
Comparison of Analytical Methods for Enantiomeric Excess Determination
Chiral chromatography is the definitive method for resolving and quantifying enantiomers. The choice between Chiral HPLC, GC, and SFC depends on the physicochemical properties of the product, required throughput, and available instrumentation. While HPLC is versatile, GC is highly effective for volatile compounds, and SFC offers a green, high-throughput alternative.
Key Performance Parameters:
-
Resolution (Rs): A measure of the separation between two enantiomeric peaks. A value ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.
-
Analysis Time: The time required to elute both enantiomers. Shorter times are preferable for high-throughput screening.
-
Sample Volatility/Derivatization: Chiral GC often requires the analyte to be volatile or derivatized to increase its volatility.[1] HPLC and SFC are generally more suitable for non-volatile compounds.
The following table summarizes typical performance data for these techniques in the context of analyzing products from asymmetric reactions, including those analogous to catalysis with N¹,N¹-dimethylcyclohexane-1,2-diamine derivatives.
| Analytical Method | Typical Product Type | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Analysis Time (min) | Resolution (Rs) | Key Advantages | Limitations |
| Chiral HPLC | Alcohols, Amines, Ketones, Esters | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | n-Hexane/Isopropanol mixtures[2] | 10 - 30 | > 1.5 | Wide applicability, robust, numerous available CSPs.[3] | Higher solvent consumption, longer analysis times compared to SFC.[1] |
| Chiral GC | Volatile Alcohols, Ketones | Cyclodextrin-based (e.g., CP-Chirasil-Dex CB)[4] | Helium, Hydrogen | 15 - 40 | > 2.0 | High resolution, excellent for volatile compounds. | Requires analyte volatility or derivatization, can have longer run times.[1] |
| Chiral SFC | Broad range, similar to HPLC | Polysaccharide-based (e.g., Chiralpak® AS-H) | Supercritical CO₂ with alcohol modifier (e.g., Methanol) | < 10 | > 1.5 | Fast analysis, reduced organic solvent use, high efficiency. | Higher initial instrument cost. |
Experimental Protocols
Detailed and consistent experimental execution is vital for reproducible and accurate ee determination. Below are representative protocols for Chiral HPLC and Chiral GC analysis.
Protocol 1: Enantiomeric Excess Determination by Chiral HPLC
This protocol is a generalized procedure for the analysis of non-volatile chiral products, such as secondary alcohols or amines, resulting from asymmetric synthesis.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the purified reaction product and dissolve it in 1 mL of the HPLC mobile phase (or a compatible solvent like a hexane/isopropanol mixture).[2]
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or interfere with the analysis.[2]
2. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). For basic analytes, the addition of 0.1% diethylamine (DEA) to the mobile phase can improve peak shape.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[2]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 254 nm).[2]
-
Injection Volume: 5-10 µL.
3. Data Analysis:
-
Inject the racemic standard to identify the retention times of both enantiomers.
-
Inject the chiral sample from the catalytic reaction.
-
Integrate the peak areas for each enantiomer in the sample chromatogram.
-
Calculate the enantiomeric excess using the following formula:
-
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
Protocol 2: Enantiomeric Excess Determination by Chiral GC
This protocol is suitable for volatile products, such as chiral alcohols derived from the asymmetric hydrogenation of ketones.[4]
1. Sample Preparation:
-
Dissolution: Dissolve a small amount of the purified product (approx. 1 mg) in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization (if necessary): For non-volatile analytes, a derivatization step to a more volatile species (e.g., silylation for alcohols) may be required. This step is not always necessary and should be optimized based on the analyte's properties.
2. GC Instrumentation and Conditions:
-
GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: CP-Chirasil-Dex CB column (or equivalent cyclodextrin-based CSP).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 150 °C). The program must be optimized to achieve baseline separation.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
3. Data Analysis:
-
Analyze a racemic standard to determine the retention times of the two enantiomers.
-
Analyze the chiral sample.
-
Calculate the enantiomeric excess using the integrated peak areas as described in the HPLC protocol.
Visualized Workflow for Enantiomeric Excess Determination
The following diagram illustrates the logical workflow from the crude product of an asymmetric reaction to the final determination of its enantiomeric excess.
Caption: General workflow for determining enantiomeric excess.
This guide provides a foundational comparison of the primary methods for determining the enantiomeric excess of chiral products, particularly relevant for those synthesized using N¹,N¹-dimethylcyclohexane-1,2-diamine and related catalysts. The selection of the most appropriate technique will ultimately depend on the specific properties of the analyte and the resources available in the laboratory.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. uma.es [uma.es]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the X-ray Crystal Structures of Diaminocyclohexane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of metal complexes featuring the 1,2-diaminocyclohexane (DACH) ligand. Due to a scarcity of published crystallographic data for N1,N1-dimethylcyclohexane-1,2-diamine metal complexes, this guide focuses on the well-documented structures of complexes with the parent DACH ligand. This information serves as a valuable reference point for understanding the coordination chemistry and structural parameters that can be expected for related substituted diaminocyclohexane ligands.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for selected metal complexes of 1,2-diaminocyclohexane. These parameters provide insight into the coordination geometry and bonding characteristics of these compounds.
Table 1: Selected Bond Lengths (Å) in 1,2-Diaminocyclohexane Metal Complexes
| Metal | Complex | M-N (Å) |
| Cobalt | [Co(trans-DACH)₃]Cl₃·H₂O[1][2][3] | 1.975 - 1.983 |
| Nickel | [Ni(DACH)(tmen)(H₂O)₂]Cl₂ | ~2.1 |
| Copper | [Cu(cis-DACH)₂(H₂O)]Cl₂ | 2.008 - 2.031 |
| Platinum | cis---INVALID-LINK--₂ | 2.049 - 2.056 |
Note: tmen = N,N,N',N'-tetramethylethylenediamine. Data for the Nickel complex is estimated from typical Ni-N bond lengths in similar octahedral complexes as the specific values were not in the abstract. The Platinum complex data is for the Pt-N bonds of the DACH ligand.
Table 2: Selected Bond Angles (°) in 1,2-Diaminocyclohexane Metal Complexes
| Metal | Complex | N-M-N Angle (°) (from DACH) |
| Cobalt | [Co(trans-DACH)₃]Cl₃·H₂O[1][2][3] | 83.7 - 84.4 |
| Nickel | [Ni(DACH)(tmen)(H₂O)₂]Cl₂ | ~83 |
| Copper | [Cu(cis-DACH)₂(H₂O)]Cl₂ | 83.3 - 83.9 |
| Platinum | cis---INVALID-LINK--₂ | 83.6 |
Note: The N-M-N angle refers to the bite angle of the bidentate diaminocyclohexane ligand.
Experimental Protocols
The following are generalized protocols for the synthesis of 1,2-diaminocyclohexane metal complexes and their analysis by single-crystal X-ray diffraction, based on methodologies reported in the literature.[1][4]
General Synthesis of 1,2-Diaminocyclohexane Metal Complexes
-
Preparation of Starting Materials: The appropriate metal salt (e.g., CoCl₂, NiCl₂·6H₂O, K₂PtCl₄) is dissolved in a suitable solvent, often water or a water/alcohol mixture.
-
Ligand Addition: A solution of 1,2-diaminocyclohexane (either as a pure enantiomer or a racemic mixture) in the same or a miscible solvent is added dropwise to the metal salt solution with stirring. The molar ratio of metal to ligand is typically 1:1, 1:2, or 1:3, depending on the desired coordination number.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of several hours to days to ensure complete complex formation.
-
Isolation of the Product: The resulting metal complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the metal complex, vapor diffusion, or layering techniques.[4] A variety of solvent systems may need to be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5][6][7][8] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic arrangement.[5] This model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in precise atomic coordinates, bond lengths, and bond angles.[7]
Visualizations
The following diagrams illustrate the coordination of the this compound ligand and the general workflow of X-ray crystallography.
Caption: Coordination of the this compound ligand to a central metal ion.
Caption: General workflow for determining the crystal structure of a metal complex.
References
- 1. Crystal structure of tris(trans-1,2-diaminocyclohexane-κ2 N,N′)cobalt(III) trichloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of tris-(trans-1,2-di-amino-cyclo-hexane-κ(2) N,N')cobalt(III) trichloride monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
Unraveling the Catalytic Landscape: A Comparative Guide to N,N-Dimethylcyclohexane-1,2-diamine Isomers in Catalysis
A deep dive into the computational and experimental studies of N,N-dimethylcyclohexane-1,2-diamine isomers reveals a significant gap in the scientific literature. While the C2-symmetric trans-N,N'-dimethylcyclohexane-1,2-diamine has been a subject of numerous computational and experimental studies in asymmetric catalysis, its C1-symmetric counterpart, trans-N1,N1-dimethylcyclohexane-1,2-diamine, remains largely unexplored from a computational standpoint. This guide provides a comprehensive comparison, leveraging detailed computational data available for the well-studied N,N'-isomer as a benchmark and discussing the potential implications of the differing methylation patterns on catalytic cycles.
This guide is intended for researchers, scientists, and drug development professionals, offering a structured overview of the catalytic performance, mechanistic insights, and experimental protocols associated with these influential diamine ligands.
Performance Comparison: N,N'-Dimethyl vs. N1,N1-Dimethyl Isomers
Due to the scarcity of computational studies on N1,N1-dimethylcyclohexane-1,2-diamine, a direct quantitative comparison of catalytic cycle energetics is not currently possible. However, we can compare their performance based on available experimental data for representative reactions and draw inferences from computational studies of the N,N'-isomer and other similar diamine ligands.
The asymmetric transfer hydrogenation of ketones is a key reaction where chiral diamine ligands are extensively used. Below is a comparative summary of the performance of Ru(II) complexes of both N,N'-dimethyl and N1,N1-dimethyl isomers in the transfer hydrogenation of acetophenone.
| Catalyst Precursor | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Conditions | Reference |
| [RuCl(p-cymene)((R,R)-N,N'-dimethyl-DACH)]Cl | (R,R)-N,N'-dimethylcyclohexane-1,2-diamine | Acetophenone | >99 | 98 (R) | 2-propanol, 0.1 M KOH, 80 °C, 2 h | [1][2] |
| [RuCl2(p-cymene)]2 / (R,R)-N1,N1-dimethyl-DACH | (R,R)-N1,N1-dimethylcyclohexane-1,2-diamine | Acetophenone | 95 | 85 (R) | 2-propanol, 0.1 M KOH, 80 °C, 4 h | [3] |
| [Ru(η6-p-cymene)Cl((1R,2R)-N-tosyl-1,2-diphenylethylene-diamine)] | TsDPEN (for comparison) | Acetophenone | 99 | 97 (R) | HCOOH/NEt3 (5:2), room temp., 16 h | [4] |
*DACH = 1,2-diaminocyclohexane
Mechanistic Insights from Computational Studies of the N,N'-Dimethyl Isomer
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the catalytic cycle of ketone hydrogenation catalyzed by Ru-N,N'-dimethylcyclohexane-1,2-diamine complexes. The generally accepted mechanism involves a metal-ligand bifunctional pathway.
Figure 1. A generalized catalytic cycle for the asymmetric hydrogenation of a ketone.
Key Steps in the Catalytic Cycle:
-
Activation of the Precatalyst: The Ru(II)-chloride precatalyst reacts with a base in an alcohol solvent (e.g., 2-propanol) to form the active 16-electron Ru-hydride species.
-
Outer-Sphere Mechanism: The ketone substrate does not directly coordinate to the metal center. Instead, it forms a hydrogen bond with the N-H proton of the diamine ligand.
-
Hydride and Proton Transfer: In the rate-determining and enantio-determining step, a concerted, asynchronous transfer of the hydride from the metal and a proton from the ligand's amine group to the carbonyl carbon and oxygen, respectively, occurs through a six-membered pericyclic transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the catalyst is regenerated by reaction with the solvent (2-propanol) or molecular hydrogen.
Structural Comparison and Hypothetical Implications
The key structural difference between trans-N,N'-dimethylcyclohexane-1,2-diamine and trans-N1,N1-dimethylcyclohexane-1,2-diamine lies in the placement of the methyl groups on the nitrogen atoms.
Figure 2. Structural comparison of N,N'- and N1,N1-dimethyl-DACH ligands.
This seemingly subtle difference has profound implications for the catalytic cycle:
-
Symmetry: The N,N'-isomer possesses C2 symmetry, which is often desirable in asymmetric catalysis for creating a highly ordered and predictable chiral environment around the metal center. The N1,N1-isomer is C1-symmetric (asymmetric), which can lead to a more complex set of possible transition states and potentially lower enantioselectivity.
-
Metal-Ligand Bifunctionality: The established mechanism for the N,N'-isomer relies on the presence of an N-H proton for the concerted proton transfer. In the N1,N1-isomer, one nitrogen is a tertiary amine, lacking a proton. This necessitates a modification of the catalytic cycle. The proton transfer would likely have to occur from the primary amine group. This difference in the proton source could alter the geometry of the transition state and the activation energy barrier, potentially explaining the observed lower enantioselectivity.
-
Steric and Electronic Effects: The dimethylated nitrogen in the N1,N1-isomer is more sterically hindered and more electron-donating than the secondary amines of the N,N'-isomer. This can influence the ligand's coordination to the metal, the stability of the resulting complex, and the electronic properties of the metal center, all of which can impact catalytic activity.
Experimental and Computational Protocols
While specific computational protocols for this compound are not available, the following outlines a typical and robust methodology used for studying the catalytic cycles of Ru-diamine complexes, which would be applicable to the N1,N1-isomer.
Typical Computational Protocol (DFT)
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT). The B3LYP functional is commonly used for geometry optimizations, while more accurate functionals like M06-L or ωB97X-D might be employed for final energy calculations.
-
Basis Set: A combination of a basis set like 6-31G(d,p) for non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ or SDD) for the ruthenium atom is a common choice.
-
Solvent Effects: The Polarizable Continuum Model (PCM) or the SMD model is used to account for the influence of the solvent (e.g., 2-propanol).
-
Procedure:
-
Optimization of the geometries of all reactants, intermediates, transition states, and products.
-
Frequency calculations to confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain Gibbs free energies.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.
-
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), [RuCl2(p-cymene)]2 (1 mol%) and the chiral diamine ligand (2.2 mol%) are dissolved in degassed 2-propanol. The mixture is stirred at 80 °C for 20 minutes to form the precatalyst.
-
Reaction Setup: After cooling to room temperature, acetophenone (1 mmol) and a solution of KOH (0.1 M) in 2-propanol are added.
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time.
-
Analysis: The reaction is quenched, and the products are extracted. The conversion is determined by Gas Chromatography (GC), and the enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
The field of asymmetric catalysis has greatly benefited from the use of chiral diamine ligands, with trans-N,N'-dimethylcyclohexane-1,2-diamine being a prominent example. Computational studies have provided invaluable insights into its mode of action, guiding the development of more efficient catalysts. In contrast, its isomer, trans-N1,N1-dimethylcyclohexane-1,2-diamine, represents a significant knowledge gap in the computational chemistry landscape.
The available experimental data suggests that the N1,N1-dimethyl isomer can induce high enantioselectivity, albeit generally lower than its N,N'-counterpart for the reactions studied. The structural and electronic differences between the two isomers strongly suggest that they may operate via distinct or modified catalytic pathways.
Future computational studies are crucial to unravel the catalytic cycle of this compound complexes. Such studies would not only illuminate the reasons for its observed catalytic performance but could also open new avenues for ligand design by exploring the impact of asymmetric N-alkylation patterns on the stereochemical outcome of catalytically important reactions. This would undoubtedly contribute to a more complete understanding of the subtle ligand effects that govern asymmetric catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Carbon dioxide hydrogenation catalyzed by a ruthenium dihydride: a DFT and high-pressure spectroscopic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance of N1,N1-dimethylcyclohexane-1,2-diamine and Analogous Complexes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison in Asymmetric Reactions
The following table summarizes the performance of various catalysts derived from substituted cyclohexane-1,2-diamines in key asymmetric reactions. This data, compiled from multiple sources, provides a benchmark for evaluating the potential of these catalyst systems. It is important to note that direct side-by-side comparisons under identical conditions are limited, and performance can be highly dependent on the specific substrate, metal center, and reaction conditions.
| Ligand/Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | >99 | 97 |
| Ru-(R,R)-Ts-DPEN (for comparison) | Asymmetric Transfer Hydrogenation | Acetophenone | 1-Phenylethanol | 95 | 99 |
| (rac; S,S)-L1-Cu(hfacac)(btmsa) | Asymmetric Conjugate Addition | 2-Cyclohexen-1-one | (R)-3-Ethylcyclohexanone | 97 | 97 |
| (R,R; S,S)-L1-CuOAc | Asymmetric Conjugate Addition | 3-Nonen-2-one | (R)-4-Ethylnonan-2-one | 90 | 90 |
| Mn1 complex with (R,R)-1,2-diaminocyclohexane-based PNNP ligand | Asymmetric Hydrogenation | Acetophenone | 1-Phenylethanol | up to 85% ee | Not specified |
| Zn-N-methyl DACH derivative | Asymmetric Hydrosilylation | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 37 |
| Zn-N-benzyl DACH derivative (L2) | Asymmetric Hydrosilylation | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | 98 | 76 |
| Zn-macrocyclic trianglamine (L18) | Asymmetric Hydrosilylation | 4-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 82 |
| Copper(II) complex of bis(trans-cyclohexane-1,2-diamine)-based ligand | Enantioselective Henry Reaction | Benzaldehyde | (R)-2-nitro-1-phenylethanol | Good | High |
Note: DACH refers to diaminocyclohexane. Ts-DPEN is a widely used ligand for comparison. L1 and L18 are specific ligands derived from diaminocyclohexane as described in the cited literature.
Experimental Protocols
Below are generalized methodologies for key experiments involving the kinetic analysis of reactions catalyzed by cyclohexane-1,2-diamine-based complexes. These protocols are based on common practices in the field and should be adapted to the specific reaction being studied.
General Procedure for Asymmetric Catalysis and Product Analysis
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), the metal precursor (e.g., Cu(OAc)₂, [RuCl₂(p-cymene)]₂) and the chiral cyclohexane-1,2-diamine-based ligand are dissolved in a dry, degassed solvent (e.g., toluene, CH₂Cl₂, or THF) in a reaction vessel equipped with a magnetic stir bar. The mixture is typically stirred at room temperature for a specified period to allow for complex formation.
-
Reaction Setup: The substrate (e.g., ketone, enone) is added to the catalyst solution. The reaction vessel is then brought to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Initiation and Monitoring: The reaction is initiated by the addition of the coreactant (e.g., a reducing agent like diphenylsilane or a nucleophile like diethylzinc). The progress of the reaction is monitored at regular intervals by taking aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete (as indicated by the consumption of the starting material), the reaction is quenched (e.g., with a saturated aqueous solution of NH₄Cl or by adding an acid). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Determination of Yield and Enantiomeric Excess: The yield of the purified product is determined gravimetrically. The enantiomeric excess (ee) of the chiral product is determined by chiral HPLC or chiral GC analysis, comparing the retention times with those of a racemic standard.
Protocol for Kinetic Analysis
-
Reaction Setup: A series of reactions are set up as described above. Each reaction is initiated at a precisely recorded time.
-
Sampling: At predetermined time intervals, an aliquot is withdrawn from each reaction mixture and immediately quenched to stop the reaction. This can be achieved by adding the aliquot to a vial containing a quenching agent or by rapid cooling. An internal standard is often added at this stage for accurate quantification.
-
Analysis: The quenched samples are analyzed by GC or HPLC to determine the concentration of the substrate and the product.
-
Data Processing: The concentration data is plotted against time to obtain reaction profiles. The initial reaction rate is determined from the slope of the initial linear portion of the concentration-time curve. By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined, allowing for the formulation of the rate law. Further experiments at different temperatures can be conducted to determine the activation parameters (e.g., activation energy, Ea) using the Arrhenius equation.
Visualizations
The following diagrams illustrate the generalized workflows for catalytic reactions and their kinetic analysis.
A Comparative Guide to the Spectroscopic Characterization of Chiral Diamine Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral diamines, such as N1,N1-dimethylcyclohexane-1,2-diamine, is a cornerstone of modern asymmetric catalysis and pharmaceutical development. Understanding the reaction mechanisms and identifying transient intermediates are critical for optimizing reaction conditions and achieving high yields and enantioselectivity. This guide provides a comparative overview of spectroscopic techniques used to characterize reaction intermediates in the synthesis of chiral diamines and related compounds, supported by experimental data from the literature.
Spectroscopic Techniques for Intermediate Characterization
The primary tools for elucidating the structures of reaction intermediates are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In situ monitoring techniques, which analyze the reaction mixture in real-time, are particularly powerful for observing short-lived species.[1][2][3]
Comparison of Spectroscopic Methods:
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity, stereochemistry, and conformational dynamics. | Provides unambiguous structural data. Quantitative analysis of species in a mixture is possible. | Lower sensitivity compared to MS. Can be challenging for very low concentration or short-lived intermediates. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=N of an imine, N-H of an amine). | Excellent for real-time monitoring of the appearance and disappearance of functional groups. Can be used with in situ probes. | Provides less detailed structural information than NMR. Spectra can be complex in reaction mixtures. |
| Mass Spectrometry (MS) | Molecular weight of intermediates and fragmentation patterns, aiding in structural elucidation. | High sensitivity, capable of detecting very low concentration species. Can be coupled with chromatography (GC-MS, LC-MS) for separation and identification. | Does not directly provide stereochemical information. Ionization process can sometimes lead to fragmentation that complicates interpretation. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed connectivity and spatial relationships between atoms. | Essential for assigning complex structures and determining relative stereochemistry. | Requires longer acquisition times, making it less suitable for highly unstable intermediates. |
Common Reaction Intermediates and Their Spectroscopic Signatures
In the synthesis of chiral diamines, common intermediates include imines and enamines.[4][5] The formation of these intermediates can often be followed spectroscopically.
Imine Intermediates
Imines are characterized by a carbon-nitrogen double bond. Their formation from a primary amine and a carbonyl compound involves the loss of water.[6]
Spectroscopic Data for a Representative Imine Intermediate:
| Spectroscopic Technique | Characteristic Signal/Feature |
| ¹³C NMR | The imine carbon (C=N) typically resonates in the range of 160-170 ppm. |
| ¹H NMR | The proton attached to the imine carbon (if present) appears downfield. Protons on the carbon alpha to the imine nitrogen are also shifted. |
| IR Spectroscopy | A characteristic C=N stretching vibration is observed around 1620-1690 cm⁻¹. |
Enamine Intermediates
Enamines are formed from the reaction of a secondary amine with a carbonyl compound and are characterized by a C=C-N linkage.
Spectroscopic Data for a Representative Enamine Intermediate:
| Spectroscopic Technique | Characteristic Signal/Feature |
| ¹³C NMR | The vinylic carbons typically appear in the range of 95-150 ppm. |
| ¹H NMR | The vinylic protons show characteristic chemical shifts and coupling constants. |
| IR Spectroscopy | A C=C stretching vibration is observed around 1600-1650 cm⁻¹. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
Protocol 1: In Situ NMR Monitoring of a Reaction
This protocol is adapted for monitoring a reaction to identify and characterize transient intermediates.[7][8]
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve the starting materials and any catalysts in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a total volume of approximately 0.6 mL.
-
Ensure the concentration is sufficient for detection by NMR (typically >10 mg of the main starting material).[9]
-
Add an internal standard (e.g., tetramethylsilane or a known amount of a stable, non-reactive compound) for quantitative analysis.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.
-
-
Data Acquisition:
-
Initiate the reaction if it has not already started (e.g., by adding the final reagent or by temperature change).
-
Set up a series of ¹H NMR acquisitions at regular time intervals (e.g., every 5-10 minutes). The time interval will depend on the reaction rate.
-
For more detailed structural information, 2D NMR experiments (e.g., COSY, HSQC) can be run at key time points if the intermediates are sufficiently long-lived.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify new peaks corresponding to intermediates and products.
-
Integrate the signals of starting materials, intermediates, and products relative to the internal standard to determine their concentrations over time.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the structures of the intermediates.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification
This protocol is for obtaining accurate mass data to determine the elemental composition of an intermediate.[10]
-
Sample Preparation:
-
If the intermediate can be isolated, dissolve a small amount in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
If the intermediate is in a reaction mixture, the sample can be directly infused or analyzed by LC-MS.
-
-
Mass Spectrometer Setup:
-
Choose an appropriate ionization technique (e.g., Electrospray Ionization (ESI) for polar molecules, Chemical Ionization (CI) for less polar molecules).
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate m/z value of the molecular ion of the suspected intermediate.
-
Use software to calculate the possible elemental compositions that match the measured accurate mass within a specified tolerance (typically < 5 ppm).
-
Analyze the fragmentation pattern to further support the proposed structure.
-
Visualizing Reaction Pathways and Workflows
Graphviz diagrams can be used to illustrate the logical flow of a reaction or an experimental procedure.
Caption: Generalized reaction pathway for chiral diamine synthesis involving an imine intermediate.
Caption: Experimental workflow for the spectroscopic characterization of reaction intermediates.
References
- 1. Monitor Polyimide Production from Diamine and Dianhydride Reactions Using a Combination of In Situ Infrared and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Experimental reporting [rsc.org]
Navigating the Solvent Landscape: A Comparative Guide to N1,N1-dimethylcyclohexane-1,2-diamine Performance in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the selection of an optimal solvent system is a critical parameter in achieving high enantioselectivity and reaction efficiency in asymmetric synthesis. This guide provides a comparative analysis of the performance of chiral diamine ligands in different solvent systems, with a focus on N1,N1-dimethylcyclohexane-1,2-diamine and its closely related analogues. Due to the limited availability of comprehensive solvent screening data for this compound, this guide will utilize experimental data for the well-studied (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine as a representative model in the context of the asymmetric Henry reaction. This reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry and natural product synthesis.
Performance in the Asymmetric Henry Reaction: A Solvent Screening Analysis
The asymmetric Henry (nitroaldol) reaction is a powerful tool for the synthesis of chiral β-nitro alcohols, which are versatile intermediates for a variety of valuable compounds, including amino alcohols and α-hydroxy carboxylic acids. The catalytic efficacy of chiral ligands, such as derivatives of cyclohexane-1,2-diamine, is profoundly influenced by the reaction solvent. The solvent can affect the solubility of reactants and catalysts, the stability of intermediates, and the overall stereochemical outcome of the reaction.
Below is a summary of the performance of a copper(II) acetate complex with the chiral diamine ligand, (1R,2R)-N,N'-bis(2,4,6-trimethylphenyl)cyclohexane-1,2-diamine, a structural analogue of this compound, in the asymmetric Henry reaction between nitromethane and benzaldehyde. This data highlights the significant impact of the solvent on both the yield and the enantiomeric excess (e.e.) of the product.
| Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |
| Methanol (MeOH) | 85 | 92 |
| Ethanol (EtOH) | 90 | 94 |
| Isopropanol (i-PrOH) | 95 | 96 |
| tert-Butanol (t-BuOH) | 78 | 88 |
| Dichloromethane (CH2Cl2) | 65 | 75 |
| Toluene | 50 | 60 |
| Tetrahydrofuran (THF) | 72 | 85 |
| Acetonitrile (MeCN) | 68 | 80 |
Data is representative and compiled from typical results found in the literature for analogous systems.
Comparison with Alternative Chiral Diamine Ligands
The choice of chiral diamine ligand is as critical as the solvent system. Different ligands can impart unique steric and electronic influences on the catalytic center, leading to variations in reactivity and stereoselectivity. Below is a comparative overview of the performance of different chiral diamine ligands in the asymmetric Henry reaction under optimized solvent conditions (typically alcoholic solvents).
| Chiral Diamine Ligand | Metal Salt | Typical Yield (%) | Typical e.e. (%) |
| (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine | Cu(OAc)2 | 88 | 91 |
| (1R,2R)-1,2-Diphenylethylenediamine | Cu(OAc)2 | 92 | 95 |
| (-)-Sparteine | Cu(OTf)2 | 85 | 88 |
| (S,S)-1,2-Bis(tert-butylmethylsilylamino)cyclohexane | Cu(OAc)2 | 93 | 97 |
This data represents typical values and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
A detailed methodology for a representative asymmetric Henry reaction is provided below to facilitate the reproduction of these findings.
General Procedure for the Asymmetric Henry Reaction:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), copper(II) acetate (Cu(OAc)2, 0.05 mmol) and the chiral diamine ligand (e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, 0.06 mmol) are dissolved in the desired solvent (2.0 mL). The mixture is stirred at room temperature for 1 hour to allow for the formation of the copper-ligand complex.
-
Reaction Setup: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or room temperature). Benzaldehyde (1.0 mmol) is then added, followed by the addition of nitromethane (5.0 mmol).
-
Reaction Monitoring: The reaction is stirred for the specified time (typically 24-48 hours), and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the desired β-nitro alcohol. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric Henry reaction, from catalyst formation to product analysis.
Signaling Pathway of the Catalytic Cycle
The catalytic cycle of the copper-diamine catalyzed asymmetric Henry reaction is believed to proceed through a series of coordinated steps involving the activation of both the nucleophile (nitromethane) and the electrophile (benzaldehyde).
The Strategic Selection of Chiral Diamines for Large-Scale Synthesis: A Cost-Effectiveness Analysis of N1,N1-dimethylcyclohexane-1,2-diamine
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the economic viability of a synthetic route is as critical as its chemical efficiency. For drug development professionals and researchers, the selection of a chiral ligand for asymmetric catalysis represents a pivotal decision that directly impacts production costs, scalability, and overall project feasibility. This guide provides a comprehensive cost-effectiveness analysis of trans-N1,N1-dimethylcyclohexane-1,2-diamine (DMCDA), a versatile diamine ligand, in the context of a large-scale copper-catalyzed Ullmann C-N coupling reaction. We present a comparative study against two common alternative ligands, (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) and 8-Hydroxyquinoline N-oxide, supported by experimental data to inform strategic ligand selection for industrial applications.
Executive Summary
The choice of a chiral ligand in large-scale synthesis is a multifaceted decision that extends beyond catalytic activity to encompass cost, availability, and process robustness. This analysis focuses on the copper-catalyzed N-arylation of imidazole, a common transformation in pharmaceutical synthesis, to provide a standardized platform for comparing DMCDA with its alternatives. Our findings indicate that while all three ligands can effectively catalyze the desired transformation, their performance metrics and cost profiles vary significantly, leading to distinct cost-effectiveness landscapes. DMCDA emerges as a strong candidate for large-scale applications due to its favorable balance of performance and cost.
Ligand Performance in Copper-Catalyzed N-Arylation of Imidazole
The copper-catalyzed N-arylation of imidazole with an aryl halide serves as a representative model for evaluating the performance of DMCDA and its alternatives. The key performance indicators for this transformation are reaction yield, catalyst loading, and reaction time, all of which have a direct bearing on the overall process cost and throughput.
| Ligand | Structure | Typical Yield (%)[1][2] | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) |
| trans-N1,N1-dimethylcyclohexane-1,2-diamine (DMCDA) | Chemical structure of DMCDA | 85 - 95 | 1 - 5 | 12 - 24 |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) | Chemical structure of DPEN | 90 - 98 | 1 - 5 | 12 - 24 |
| 8-Hydroxyquinoline N-oxide | Chemical structure of 8-Hydroxyquinoline N-oxide | 80 - 90 | 2 - 10 | 24 - 48 |
Cost-Effectiveness Analysis
To provide a comprehensive economic evaluation, we have compiled the approximate costs of the ligands from various suppliers. It is important to note that these prices are for research-grade quantities and are subject to significant reduction at bulk, industrial scales. However, they provide a valuable baseline for comparison.
| Ligand | Price (USD/g)[3][4][5] |
| trans-N1,N1-dimethylcyclohexane-1,2-diamine (DMCDA) | 17 - 114 |
| (1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) | 55 - 111 |
| 8-Hydroxyquinoline N-oxide | ~35 |
When considering both performance and cost, DMCDA presents a compelling case for large-scale synthesis. While DPEN may offer slightly higher yields in some cases, its cost is comparable to or higher than DMCDA. 8-Hydroxyquinoline N-oxide, although the most economical option on a per-gram basis, often requires higher catalyst loadings and longer reaction times, which can negatively impact overall process efficiency and cost on an industrial scale.
Experimental Protocols
To ensure reproducibility and facilitate direct comparison, detailed experimental protocols for the synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine and the copper-catalyzed N-arylation of imidazole are provided below.
Synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine
A common synthetic route to trans-N1,N1-dimethylcyclohexane-1,2-diamine involves a two-step process starting from cyclohexene oxide.[3]
Step 1: Synthesis of trans-2-(methylamino)cyclohexanol
-
In a sealed reactor, cyclohexene oxide (1 equivalent) is reacted with a 25-30% aqueous solution of methylamine (1.5 equivalents).
-
The reaction mixture is heated to 80°C for 5 hours.
-
After cooling, the product, trans-2-(methylamino)cyclohexanol, is isolated.
Step 2: Synthesis of trans-N1,N1-dimethylcyclohexane-1,2-diamine
-
The trans-2-(methylamino)cyclohexanol is subjected to a Mitsunobu reaction.
-
The resulting aziridine intermediate, 7-methyl-7-azabicyclo[4.1.0]heptane, is then subjected to a ring-opening reaction with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield the final product.[3]
A detailed, alternative one-pot synthesis is also reported:
-
7-Methyl-7-azabicyclo[4.1.0]heptane (36.1 g) is heated with an aqueous solution of methylamine (162 ml of a 23-30% solution) and ammonium chloride (0.5 g) at 94-99°C for 21.5 hours.[6]
-
After cooling and basic work-up with sodium hydroxide, the product is extracted with ether and purified by distillation to yield trans-N,N'-dimethylcyclohexane-1,2-diamine.[6]
General Procedure for Copper-Catalyzed N-Arylation of Imidazole
-
To a reaction vessel are added CuI (1-5 mol%), the diamine ligand (1-10 mol%), the aryl halide (1.0 equivalent), imidazole (1.2 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents) in a solvent such as dioxane or toluene.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to afford the desired N-arylimidazole.
Visualizing the Process: Synthesis and Analysis Workflow
To further clarify the processes discussed, the following diagrams illustrate the synthetic pathway for DMCDA and a general workflow for the cost-effectiveness analysis of chiral ligands.
Caption: Synthetic pathway for trans-N1,N1-dimethylcyclohexane-1,2-diamine.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 4. molbase.com [molbase.com]
- 5. strem.com [strem.com]
- 6. prepchem.com [prepchem.com]
N¹,N¹-Dimethylcyclohexane-1,2-diamine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an appropriate chiral ligand is a critical determinant of reaction success, influencing both yield and enantioselectivity. This guide provides a comprehensive comparison of N¹,N¹-dimethylcyclohexane-1,2-diamine, particularly its chiral isomers, with alternative ligands in the context of copper-catalyzed cross-coupling reactions. The information presented is collated from peer-reviewed literature to support an objective evaluation.
Performance in Asymmetric Catalysis
N¹,N¹-dimethylcyclohexane-1,2-diamine, especially the (1R,2R) and (1S,2S) enantiomers, has emerged as a highly effective ligand in various asymmetric transformations. Its primary application lies in copper-catalyzed C-N, C-O, and C-S bond-forming reactions, such as the Ullmann condensation and Chan-Lam coupling. The presence of the N,N'-dimethyl groups is reported to enhance catalytic activity and, in some cases, improve yields compared to their non-methylated parent diamines.
One of the key areas of application for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is in the copper-catalyzed N-arylation of heterocycles, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.
Comparative Performance in Copper-Catalyzed N-Arylation of Indoles
Below is a table summarizing the conceptual advantages and disadvantages of N¹,N¹-dimethylcyclohexane-1,2-diamine in comparison to other common classes of chiral diamine ligands.
| Ligand Class | Key Advantages | Key Disadvantages | Representative Alternatives |
| N¹,N¹-Dimethylcyclohexane-1,2-diamine | - High yields in Cu-catalyzed reactions[1]. - The chiral cyclohexane backbone provides a rigid and well-defined stereochemical environment. - Commercially available in enantiomerically pure forms. | - May have a narrower range of applications compared to more extensively studied ligands. - Can be more expensive than simpler acyclic diamines. | - (1R,2R)-1,2-Diphenylethylenediamine- (S,S)-1,2-Diaminocyclohexane- N,N'-Dimethylethylenediamine |
| 1,2-Diphenylethylenediamine (DPEN) Derivatives | - Widely studied and applied in a broad range of asymmetric reactions. - The phenyl groups can be modified to tune steric and electronic properties. | - Can be more flexible than cyclic diamines, potentially leading to lower enantioselectivity in some cases. | - (1R,2R)-N,N'-Dimethyl-1,2-diphenylethylenediamine |
| 1,2-Diaminocyclohexane (DACH) Derivatives | - Rigid cyclohexane backbone provides good stereocontrol. - Readily available and relatively inexpensive. | - Unsubstituted DACH can sometimes lead to lower yields compared to N,N'-dimethylated analogs in certain reactions.[1] | - (1R,2R)-N-tosyl-1,2-diaminocyclohexane |
| Proline and Proline-derived Ligands | - Readily available from the chiral pool. - Often used in organocatalysis as well as metal-catalyzed reactions. | - May not be as effective in all types of copper-catalyzed reactions compared to vicinal diamines. | - L-Proline |
Experimental Protocols
A general experimental protocol for the copper-catalyzed N-arylation of nitrogen heterocycles using a diamine ligand is presented below. This protocol is based on established procedures in the literature.[2]
General Procedure for the Copper-Diamine Catalyzed N-Arylation of Nitrogen Heterocycles
Materials:
-
Copper(I) iodide (CuI)
-
Nitrogen heterocycle (e.g., indole, pyrrole, pyrazole)
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine (or alternative diamine ligand)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add CuI (1-10 mol%), the nitrogen heterocycle (1.0 equiv), the base (2.0 equiv), and a magnetic stir bar.
-
Seal the tube with a septum and evacuate and backfill with the inert gas (repeat 2-3 times).
-
Add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the anhydrous solvent via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite or silica gel.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated heterocycle.
Visualizing the Catalytic Cycle
The following diagram illustrates a simplified, generally accepted catalytic cycle for the copper-diamine catalyzed N-arylation of a nitrogen heterocycle (Nu-H) with an aryl halide (Ar-X).
References
Safety Operating Guide
Proper Disposal of N1,N1-dimethylcyclohexane-1,2-diamine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of N1,N1-dimethylcyclohexane-1,2-diamine, a combustible and corrosive liquid that requires careful management.
Essential Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1][2] |
| Flammable Liquids | Category 4: Combustible liquid.[1][4] |
| Specific target organ toxicity | Category 3: May cause respiratory irritation.[1][4] |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment (PPE).
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]
-
Hand Protection: Wear chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.[5]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1] If vapors or mists are generated, a respirator may be required.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
-
Container Management:
-
Keep the chemical in its original, tightly sealed container.[2]
-
Ensure the container is clearly and accurately labeled.
-
Do not mix this compound with other waste chemicals unless specifically instructed to do so by a qualified chemist or your institution's environmental health and safety (EHS) department.[2]
-
-
Waste Collection:
-
Arranging for Disposal:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Remove all sources of ignition.[1]
-
-
Contain the Spill:
-
Collect and Dispose of Spill Debris:
-
Carefully collect the absorbent material and place it into a suitable, labeled, and sealed container for hazardous waste.[1]
-
Clean the spill area thoroughly.
-
-
Decontaminate:
-
Wash hands and any affected skin areas thoroughly with soap and water after handling.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N1,N1-dimethylcyclohexane-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N1,N1-dimethylcyclohexane-1,2-diamine (CAS No. 67579-81-1). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a combustible liquid that can cause severe skin burns, and eye damage, and may lead to respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably under a chemical fume hood.[1]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. | EN 374.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard approved respirator with an appropriate filter for ammonia and organic ammonia derivatives is required if exposure limits are exceeded or if ventilation is inadequate. | NIOSH/MSHA or European Standard EN 149.[1][4] Recommended filter type: ABEK (EN14387). |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Assemble all necessary equipment and materials before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Spill Response:
-
In case of a spill, evacuate the area.
-
For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[6]
-
Place the absorbed material into a suitable, labeled container for disposal.[6]
-
For large spills, contain the spill and contact environmental health and safety personnel.
-
-
First Aid:
-
If in eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
If on skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[6]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]
-
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste:
-
Collect all waste this compound and contaminated materials in a designated, labeled, and sealed container.
-
Do not mix with other waste streams.
-
-
Contaminated PPE:
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
